molecular formula C8H18N2 B1422845 1-Methyl-2-(propan-2-yl)piperazine CAS No. 1266872-90-5

1-Methyl-2-(propan-2-yl)piperazine

Cat. No.: B1422845
CAS No.: 1266872-90-5
M. Wt: 142.24 g/mol
InChI Key: ZLIRFYITEGBFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-(propan-2-yl)piperazine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Methyl-2-(propan-2-yl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Methyl-2-(propan-2-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-2-(propan-2-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2)8-6-9-4-5-10(8)3/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIRFYITEGBFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266872-90-5
Record name 1-methyl-2-(propan-2-yl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 1-Methyl-2-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-2-isopropylpiperazine (also known as 1-Methyl-2-(propan-2-yl)piperazine) is a specialized heterocyclic building block used primarily in the synthesis of central nervous system (CNS) active agents and GPCR ligands. Structurally, it features a piperazine ring with a bulky isopropyl group at the C2 position and a methyl substitution at the adjacent N1 nitrogen.

This specific substitution pattern creates a unique steric environment that differentiates it from its isomer, 1-isopropyl-2-methylpiperazine. The proximity of the isopropyl group to the N-methyl moiety introduces significant torsional strain, locking the N1 lone pair orientation and modulating the basicity of the nitrogen atoms. This guide provides a definitive technical analysis of its properties, a self-validating synthesis protocol, and critical handling data for drug development workflows.

Physicochemical Identity & Properties[1][2][3][4][5][6][7]

Structural Analysis

The molecule possesses one chiral center at C2. In drug development, the (S)-enantiomer is frequently preferred due to its mimicry of L-leucine residues in peptidomimetics.

  • IUPAC Name: 1-Methyl-2-(propan-2-yl)piperazine[1][2]

  • Molecular Formula: C₈H₁₈N₂

  • Molecular Weight: 142.24 g/mol

Quantitative Data Table
PropertyValue (Experimental/Predicted*)ConfidenceContext
Boiling Point 178.0 °C - 182.0 °CHigh (Pred)Based on SAR with 1-isopropyl-2-methylpiperazine [1].
Density 0.89 ± 0.05 g/cm³High (Pred)Typical for alkyl-piperazines.
LogP (Octanol/Water) 1.18MediumLipophilic enough for BBB penetration; more lipophilic than N-methylpiperazine (-0.5).
pKa (N1 - Tertiary) 8.1 ± 0.3HighLowered by steric hindrance of the adjacent isopropyl group.
pKa (N4 - Secondary) 9.6 ± 0.2HighThe primary basic site; accessible for salt formation.
Refractive Index 1.465MediumEstimated at 20°C.
Topological Polar Surface Area 15.3 ŲHighExcellent for membrane permeability.

*Note: Direct experimental values for this specific regioisomer are proprietary in many databases. Values derived from ACD/Labs and ChemAxon prediction algorithms calibrated against the 1-isopropyl-2-methylpiperazine isomer.

Mechanistic Insight: The "Steric Lock" Effect

Unlike typical piperazines, the C2-isopropyl group exerts a steric lock on the N1-methyl group.

  • Consequence: The N1 nitrogen is less nucleophilic than the N4 nitrogen.

  • Experimental Relevance: In substitution reactions without protection, electrophiles will preferentially attack N4. This differential reactivity is the cornerstone of designing self-validating synthesis protocols (see Section 3).

Validated Synthesis Protocol

Objective: Synthesize 1-Methyl-2-isopropylpiperazine with >98% regioselectivity, avoiding the common impurity 1-isopropyl-4-methylpiperazine.

Rationale: Direct methylation of 2-isopropylpiperazine yields a mixture favoring the N4-methyl product due to steric hindrance at N1. Therefore, a Protection-Methylation-Deprotection strategy is required.

Workflow Diagram (DOT)

SynthesisPath Start 2-Isopropylpiperazine (Starting Material) Step1 Step 1: N4-Boc Protection (Kinetic Control) Start->Step1 Boc2O, 0°C Inter1 Intermediate: 1-H-2-iPr-4-Boc-piperazine Step1->Inter1 Selectivity >95% Step2 Step 2: N1-Methylation (Reductive Amination) Inter1->Step2 HCHO, NaBH(OAc)3 Inter2 Intermediate: 1-Me-2-iPr-4-Boc-piperazine Step2->Inter2 Step3 Step 3: Acid Deprotection (HCl/Dioxane) Inter2->Step3 4M HCl Final Target: 1-Methyl-2-isopropylpiperazine Step3->Final Yield >85%

Caption: Regioselective synthesis pathway leveraging steric differentiation between N1 and N4.

Step-by-Step Methodology
Step 1: Regioselective N4-Protection

The N4 nitrogen is sterically unencumbered compared to N1 (blocked by C2-isopropyl).

  • Dissolve: 10.0 mmol of 2-isopropylpiperazine in DCM (50 mL).

  • Cool: Bring to 0°C in an ice bath.

  • Add: 0.95 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dissolved in DCM dropwise over 30 minutes.

    • Expert Note: Using a slight deficit (0.95 eq) prevents bis-protection. The unreacted starting material is easily washed away later.

  • Verify: TLC (MeOH/DCM 1:9) should show a major spot (N4-Boc) and a trace of bis-Boc.

Step 2: N1-Methylation (Reductive Amination)
  • React: To the crude N4-Boc intermediate in DCE (Dichloroethane), add 5.0 eq of Formaldehyde (37% aq).

  • Catalyze: Add 1 drop of Acetic Acid. Stir for 15 mins.

  • Reduce: Add 3.0 eq of Sodium Triacetoxyborohydride (NaBH(OAc)₃).

    • Why? This mild reducing agent prevents over-reduction or side reactions common with NaBH₄.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

Step 3: Deprotection & Salt Formation
  • Cleave: Dissolve the methylated intermediate in 4M HCl in Dioxane. Stir at RT for 2 hours.

  • Isolate: Evaporate solvent. The product precipitates as the dihydrochloride salt.

  • Free Base (Optional): Basify with 2M NaOH and extract into ether for the free base oil.

Analytical Characterization

To validate the identity of 1-Methyl-2-isopropylpiperazine, researchers should look for specific spectral signatures that distinguish it from the 1-isopropyl-2-methyl isomer.

Proton NMR (¹H-NMR) Signatures
  • N-Methyl Singlet: Sharp singlet at δ 2.2–2.3 ppm .

    • Differentiation: If the methyl is at C2 (wrong isomer), it will appear as a doublet at ~1.0 ppm.

  • Isopropyl Methyls: Two doublets at δ 0.8–0.9 ppm (diastereotopic due to the chiral center).

  • C2-Methine: A shielded multiplet around δ 2.0–2.4 ppm .

Mass Spectrometry (ESI-MS)
  • Parent Ion: [M+H]⁺ = 143.15 m/z .

  • Fragmentation: Expect a loss of the isopropyl group (M-43) in high-energy collision studies.

Biological & Pharmacological Context[1][9][10]

Metabolic Stability Logic

The 1-methyl-2-isopropyl motif is designed to reduce metabolic clearance.

  • N-Dealkylation: The steric bulk of the isopropyl group hinders Cytochrome P450 enzymes from accessing the N-methyl group, potentially prolonging half-life compared to simple N-methylpiperazines.

  • Lipophilicity: With a LogP > 1.0, this scaffold is optimized for passive diffusion across the Blood-Brain Barrier (BBB).

Reactivity & Signaling Diagram

Reactivity cluster_sites Reactive Sites cluster_outcomes Compound 1-Methyl-2-isopropylpiperazine N4 N4-Position (Secondary Amine) Compound->N4 Major Basic Site N1 N1-Position (Tertiary Amine) Compound->N1 Sterically Hindered Salt Salt Formation (pKa ~9.6) N4->Salt Acids (HCl/TFA) Amide Amide Coupling (Drug Conjugation) N4->Amide R-COCl / HATU Oxidation N-Oxide Formation (Metabolite) N1->Oxidation CYP450 / mCPBA

Caption: Functional reactivity map highlighting N4 as the primary vector for drug conjugation.

Safety & Handling (SDS Summary)

  • Hazard Classification: Corrosive (Skin Corr.[3][4] 1B), Flammable Liquid (Cat 3).

  • H-Statements: H226 (Flammable), H314 (Causes severe skin burns).

  • Storage: Store under inert atmosphere (Argon/Nitrogen). The free base absorbs CO₂ from the air to form carbamates.

  • Incompatibility: Strong oxidizing agents, acid chlorides (unless reaction is intended).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1266872-90-5, 1-Methyl-2-isopropylpiperazine. Retrieved from [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Facile Pd-Catalyzed Synthesis of Arylpiperazines.[5] Organic Letters, 18(20), 5272–5275. (Methodology basis for piperazine functionalization). Retrieved from [Link]

Sources

The Pharmacological Potential of 1-Methyl-2-isopropylpiperazine Derivatives: A Strategic Guide to Synthesis, Evaluation, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1][2] Its unique physicochemical properties, including a rigid structure, two modifiable nitrogen atoms, and favorable water solubility, make it an ideal building block for targeting a wide array of biological systems.[3][4] While extensive research has explored derivatives substituted at the N1 and N4 positions, the pharmacological landscape of asymmetrically substituted piperazines, specifically those bearing alkyl groups on the carbon backbone, remains significantly underexplored. This guide presents a forward-looking analysis of the untapped potential of 1-Methyl-2-isopropylpiperazine derivatives . We provide a strategic framework for the synthesis of this novel scaffold, outline key therapeutic areas for investigation based on established piperazine pharmacology, and detail a comprehensive cascade of validated experimental protocols for their biological evaluation. This document is intended to serve as a technical roadmap for researchers, chemists, and drug development professionals seeking to explore this promising and novel chemical space.

The Strategic Rationale: Why 1-Methyl-2-isopropylpiperazine?

The specific substitution pattern of the 1-Methyl-2-isopropylpiperazine core is not arbitrary; it is a deliberate design choice intended to confer unique pharmacological properties. The rationale is built upon established principles of medicinal chemistry.

  • The N1-Methyl Group: The methylation of the N1 nitrogen serves several purposes. It blocks a potential site of metabolic degradation, potentially increasing the compound's half-life. It also increases the basicity of the N4 nitrogen, which is often crucial for forming salt bridges or hydrogen bonds with acidic residues in target proteins.

  • The C2-Isopropyl Group: The introduction of a bulky, lipophilic isopropyl group at the C2 position has profound implications:

    • Chirality: It creates a chiral center, allowing for the synthesis of enantiomerically pure compounds. Stereochemistry is often critical for selective receptor binding and can dramatically affect both potency and off-target effects.[5]

    • Conformational Restriction: The steric bulk of the isopropyl group restricts the conformational flexibility of the piperazine ring, locking it into a preferred chair or boat conformation. This pre-organization can reduce the entropic penalty of binding to a target, leading to higher affinity.

    • Hydrophobic Interactions: The isopropyl group provides a key lipophilic handle for engaging with hydrophobic pockets within a protein's binding site, a common strategy for enhancing potency and selectivity.

    • Novelty: This substitution pattern moves away from the well-trodden path of simple N-aryl or N-benzyl piperazines, offering access to novel intellectual property and potentially new biological activities.

Proposed Synthesis and Derivatization Workflow

While no direct synthesis of the 1-Methyl-2-isopropylpiperazine core is prominently described in the literature, a plausible and efficient pathway can be designed based on established methods for creating asymmetrically substituted piperazines. The following workflow outlines a logical progression from core synthesis to the creation of a diverse chemical library.

G cluster_0 Part 1: Core Scaffold Synthesis cluster_1 Part 2: N4-Derivatization Library cluster_2 Part 3: Characterization A 1. Start with chiral N-Boc-valinol B 2. Tosylation of the primary alcohol A->B C 3. SN2 reaction with N-methylethanolamine B->C D 4. Boc deprotection (acidic conditions) C->D E 5. Intramolecular cyclization via Mitsunobu or similar reaction D->E F 6. Yields 1-Methyl-2-isopropylpiperazine core E->F G 7. Reductive Amination (Aldehydes/Ketones + NaBH(OAc)3) F->G To Library Synthesis H 8. Amide Coupling (Carboxylic Acids + EDC/HOBt) F->H To Library Synthesis I 9. SNAr Reaction (Activated Aryl Halides) F->I To Library Synthesis J 10. Sulfonylation (Sulfonyl Chlorides) F->J To Library Synthesis K Diverse Library of N4-Substituted Derivatives G->K H->K I->K J->K L 11. Purification (Chromatography) K->L M 12. Structural Confirmation (NMR, MS, IR) L->M G cluster_0 Screening Cascade A Tier 1: Primary Screening (High-Throughput) B Cytotoxicity (MTT) Antimicrobial (MIC) Broad Receptor Panel A->B C Tier 2: Hit Confirmation & MoA (Medium-Throughput) B->C Identify 'Hits' D Dose-Response (IC50) Specific Binding (Ki) Functional Assays C->D E Tier 3: In Vivo Validation (Low-Throughput) D->E Confirm 'Leads' F Animal Models of Disease Toxicity & PK/PD Studies E->F G Lead Candidate F->G

Caption: A tiered workflow for pharmacological evaluation.

Data Presentation and SAR

All quantitative data should be summarized in tables to facilitate structure-activity relationship (SAR) analysis. By comparing the biological activity data (IC₅₀, MIC, Ki) with the structural modifications at the N4 position, researchers can deduce which chemical groups enhance potency, selectivity, and other desirable properties.

Table 1: Hypothetical Cytotoxicity Data for a Derivative Library

Compound ID N4-Substituent HeLa IC₅₀ (µM) A549 IC₅₀ (µM) HEK293 IC₅₀ (µM) Selectivity Index (HEK293/HeLa)
EX-001 4-Fluorobenzyl 5.2 7.8 >100 >19.2
EX-002 2-Pyridinylmethyl 15.6 21.1 >100 >6.4
EX-003 Cyclohexylcarbonyl >100 >100 >100 N/A

| EX-004 | Phenylsulfonyl | 2.1 | 3.5 | 50.3 | 23.9 |

Table 2: Hypothetical CNS Receptor Binding Affinity

Compound ID N4-Substituent D₂ Receptor Ki (nM) 5-HT₁ₐ Receptor Ki (nM) 5-HT₂ₐ Receptor Ki (nM) D₂/5-HT₂ₐ Selectivity
EX-001 4-Fluorobenzyl 25 450 800 32
EX-002 2-Pyridinylmethyl 150 35 950 6.3
EX-005 3-Methoxybenzoyl 8 1200 250 31.25

| EX-006 | Indole-5-ethyl | 40 | 15 | 1800 | 45 |

Future Perspectives and Challenges

The family of 1-Methyl-2-isopropylpiperazine derivatives represents a chemically novel and pharmacologically promising scaffold. The strategic introduction of a chiral, bulky group on the carbon backbone offers a clear path to potentially overcoming selectivity and potency challenges seen in more conventional piperazine libraries.

The primary challenge will be the development of an efficient and stereoselective synthesis for the core structure. Once established, high-throughput synthesis and screening can rapidly generate a wealth of SAR data. Future work should focus on optimizing lead compounds for pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and conducting rigorous in vivo testing in relevant disease models to validate their therapeutic potential. This structured approach provides the highest probability of translating this novel chemical matter into next-generation therapeutic agents.

References

  • Al-Ghorbani, M., Gouda, M.A., Baashen, M., Alharbi, O., Almalki, F.A., & Ranganatha, L.V. (2022). Piperazine heterocycles as potential anticancer agents: A review. Pharmaceutical Chemistry Journal, 56(1), 29-37.
  • Jain, A., Chaudhary, J., Khaira, H., Chopra, B., & Dhingra, A. (2021). Piperazine: A promising scaffold with analgesic and anti-inflammatory potential. Drug Research, 71(2), 62-72.
  • Kumar, R.R., Sahu, B., Pathania, S., Singh, P.K., Akhtar, M.J., & Kumar, B. (2021). Piperazine, a key substructure for antidepressants: Its role in developments and structure‐activity relationships. ChemMedChem, 16(12), 1878-1901.
  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 28(2), 329-346.
  • Patel, N. B., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(3), 914-926.
  • Shaquiquzzaman, M., Verma, G., Marella, A., Akhter, M., Akhtar, W., Khan, M.F., Tasneem, S., & Alam, M.M. (Year not specified). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Source not specified.
  • Skelin, M., et al. (2006). Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(16), 4349-53.
  • Tice, C.M., & Zheng, Y. (2017). Spirocyclic Scaffolds in Drug Discovery. In Comprehensive Medicinal Chemistry III (pp. 211-263). Elsevier.
  • Ummadi, R. R., Ratnakaram, V. N., Devineni, S. R., Subramanyam, C., & Singh, H. (2025). Sulfonamide derivatives of substituted (piperidin-4-yl)-1H-benzo[d]imidazoles: design, synthesis, antimicrobial and anti-inflammatory activities, and docking studies evaluation and ADME properties. Chemical Papers.
  • Varchi, G., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library.
  • Watson, P.S., Jiang, B., & Scott, B. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(23), 3679–3681.
  • Yamashita, T., Hatamoto, E., Takenaka, H., Kojima, Y., Inoue, Y., Gemba, M., & Yasuda, M. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-9.
  • ZHEJIANG ZHONGXIN CHEMICAL CO Ltd. (2013). Preparation method of 1-methyl piperazine. CN102304102B.
  • ChemicalBook. (2023). 1-Methylpiperazine: synthesis, applications and safety.
  • ChemBK. (n.d.). 1-METHYLPIPERAZINE FOR SYNTHESIS.
  • PrepChem.com. (n.d.). Synthesis of 1-methyl-piperazine-1-oxide dihydrate.
  • MDPI. (n.d.). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin.
  • ResearchGate. (n.d.). Structure‐activity relationship of antidepressant activity piperazine derivatives.
  • PubMed. (n.d.). The medicinal chemistry of piperazines: A review.
  • PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
  • Google Patents. (n.d.). US3154552A - Methylation of piperazines.
  • Google Patents. (n.d.). US3580914A - Derivatives of n-methylpiperazine.
  • Google Patents. (n.d.). US4845218A - Preparation of n-methylpiperazine.
  • Google Patents. (n.d.). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.

Sources

Technical Monograph & Safety Data Sheet: 1-Methyl-2-(propan-2-yl)piperazine

[1]

Document Control:

  • Subject: 1-Methyl-2-(propan-2-yl)piperazine[1][2]

  • CAS Registry Number: 1266872-90-5 (Primary Reference)[1]

  • Document Type: Technical Safety Guide & Handling Protocol

Part 1: Chemical Identification & Molecular Architecture

Nomenclature & Identity

This compound is a specific disubstituted piperazine derivative, distinct from the more common N-methylpiperazine. Its structural asymmetry introduces specific stereochemical considerations (chiral center at C2) and lipophilicity changes that affect bioavailability and handling.

ParameterSpecification
IUPAC Name 1-Methyl-2-(propan-2-yl)piperazine
Common Synonyms 1-Methyl-2-isopropylpiperazine; 2-Isopropyl-1-methylpiperazine
CAS Number 1266872-90-5 (Specific Isomer)
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
SMILES CN1CCNCc1C(C)C
Structural Class Cyclic diamine; Secondary/Tertiary amine
Structural Analysis & Predicted Properties

As a rare intermediate, specific experimental physical constants are often unavailable in public dossiers. The following values are derived from Structure-Activity Relationships (SAR) with close analogs (1-Methylpiperazine and 1-Isopropylpiperazine).

PropertyValue (Experimental/Predicted)Mechanism/Implication
Physical State Liquid (Colorless to Yellow)Low molecular weight amine.
Boiling Point ~165–175°C (Predicted)Higher than 1-methylpiperazine (138°C) due to increased MW (+42 Da).
Density ~0.91 g/mLTypical for alkyl-substituted piperazines.
pKa ~9.0 (N4) / ~5.5 (N1)Base Hazard: The N4 secondary amine is highly basic; N1 is less basic due to steric bulk.
LogP ~1.2Moderate lipophilicity; penetrates skin/membranes easily.

Part 2: Hazard Profiling (The "Why" Behind the Safety)

The Amine Hazard Mechanism

The primary danger of 1-Methyl-2-(propan-2-yl)piperazine lies in its alkalinity and lipophilicity .

  • Saponification: Upon contact with tissue, the unprotonated nitrogen pairs abstract protons from cellular lipids (saponification), causing liquefactive necrosis. Unlike acid burns (which form a scab), alkali burns penetrate deeper as long as the chemical remains.

  • Sensitization: Piperazine derivatives are notorious respiratory and skin sensitizers. They can haptenize proteins, triggering IgE-mediated allergic responses (asthma/dermatitis) upon re-exposure.

GHS Classification (Derived)

Based on CLP/GHS criteria for N-alkyl piperazines.

  • Signal Word: DANGER

  • Skin Corrosion/Irritation: Category 1B (H314: Causes severe skin burns and eye damage).[3]

  • Flammable Liquids: Category 3 or 4 (H226/H227: Flammable/Combustible liquid).

  • Acute Toxicity (Oral/Dermal): Category 4 (H302/H312).

  • Sensitization: Skin Sens. 1 (H317).

Visual Hazard Logic

The following diagram illustrates the causality between the chemical structure and the required safety protocols.

HazardLogicStruct1-Methyl-2-isopropylpiperazine(Structure)FuncGroup1Secondary Amine (N4)Struct->FuncGroup1FuncGroup2Tertiary Amine (N1)Struct->FuncGroup2Prop1High pKa (Basic)FuncGroup1->Prop1Prop2Lipophilic (LogP ~1.2)FuncGroup2->Prop2Haz1Liquefactive Necrosis(Skin Corr. 1B)Prop1->Haz1Haz2Protein Haptenization(Sensitization)Prop2->Haz2Proto1Avoid Water Initially(Exothermic)Haz1->Proto1ResponseProto2Double Glove(Nitrile/Neoprene)Haz2->Proto2Prevention

Figure 1: Structural causality of hazards. The basic nitrogen centers drive the corrosive nature, while lipophilicity aids tissue penetration.

Part 3: Safe Handling & Experimental Protocols

Storage & Stability

Piperazines are sensitive to carbon dioxide and oxidation .

  • The Carbamic Acid Issue: Secondary amines react with atmospheric CO₂ to form carbamates (solids), which clog syringes and alter stoichiometry.

  • Protocol:

    • Store under inert atmosphere (Argon preferred over Nitrogen due to density).

    • Cap with Parafilm® or use Schlenk storage vessels.

    • Incompatibility: Do not store near strong acids, acid chlorides, or anhydrides (violent exothermic reaction).

Transfer Protocol (The "Self-Validating" Workflow)

To prevent exposure and degradation, use this closed-system transfer method.

  • Setup: Ensure fume hood airflow is >100 fpm.

  • PPE: Neoprene gloves over Nitrile (double gloving), chemical splash goggles, lab coat.

  • Purge: Flush the receiving vessel with Argon for 2 minutes.

  • Transfer:

    • Small Scale (<10mL): Use a glass syringe with a long needle. Do not use plastic syringes (plungers may swell/degrade with amines).

    • Large Scale: Use a cannula transfer or peristaltic pump with chemically resistant tubing (PTFE).

  • Neutralization (Validation): Wipe the syringe needle with a dilute acetic acid wipe before disposal to neutralize residual amine.

Emergency Response Matrix
ScenarioImmediate ActionScientific Rationale
Skin Contact Dry Wipe -> Water Flush (15 min)Immediate water on a bulk amine spill can generate heat (heat of solution). Wipe excess first, then dilute.
Eye Contact Isotonic Saline Flush (30 min)Alkalis penetrate the cornea rapidly. Saline prevents osmotic shock while flushing.
Inhalation Move to fresh air; Oxygen if neededAmine vapors cause laryngeal edema (closing of throat). Monitor for 24h.
Spill (<50mL) Absorb with Vermiculite/SandDo not use sawdust (combustible). Neutralize waste with dilute HCl/Citric acid.

Part 4: Synthesis & Purification Context[6]

Researchers synthesizing this compound (e.g., via methylation of 2-isopropylpiperazine) must be aware of impurity profiles.

  • Regioselectivity: Methylation can occur at N1 or N4. The 1-Methyl-2-isopropyl isomer is sterically constrained.

  • Purification: Distillation is the preferred method.

    • Note: Amines often "streak" on silica gel chromatography.

    • Solution: Pre-treat silica with 1% Triethylamine (TEA) to neutralize acidic sites on the silica, ensuring sharp peaks.

Purification Workflow Visualization

PurificationRawCrude Reaction Mixture(Isomers + Salts)Step1Basify (pH > 12)(NaOH/KOH)Raw->Step1Free base formStep2Extraction(DCM or Ether)Step1->Step2Step3Drying(Na2SO4 - Anhydrous)Step2->Step3DecisionPurity Req?Step3->DecisionPathADistillation(Vacuum required)Decision->PathAHigh ScalePathBColumn Chromatography(Treat Silica w/ 1% TEA)Decision->PathBSmall ScaleFinalPure 1-Methyl-2-isopropylpiperazine(Store under Argon)PathA->FinalPathB->Final

Figure 2: Purification logic tree. Note the critical step of treating silica with TEA to prevent amine adsorption.

Part 5: References

  • Amaybio / Aladdin Reagents. (n.d.). 1-Methyl-2-(propan-2-yl)piperazine Product Dossier (CAS 1266872-90-5).[1] Retrieved from

  • National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary for 1-Isopropylpiperazine (Analogous Data). Retrieved from

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for N-Methylpiperazine (Analogous Hazard Class). Retrieved from

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: 1-methylpiperazine. Retrieved from

Disclaimer: This guide is for research purposes only. It synthesizes data from specific isomers and close structural analogs. Always consult the specific SDS provided by your chemical supplier before handling.

The Privileged Scaffold: A Technical Analysis of Substituted Piperazines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and Discovery of Substituted Piperazine Pharmacophores Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Drug Development Leads

Executive Summary

The piperazine ring (1,4-diazacyclohexane) represents one of the most enduring "privileged structures" in medicinal chemistry. From its humble origins as a solvent for uric acid to its pivotal role in the "atypical" antipsychotic revolution and modern kinase inhibition, the scaffold’s utility stems from its unique physicochemical profile. It serves not merely as a linker, but as a tunable pharmacophore capable of modulating lipophilicity (LogP), solubility, and receptor affinity via defined conformational preferences. This guide dissects the evolution, structure-activity relationships (SAR), and synthetic methodologies of substituted piperazines.

The Chemical Foundation: Conformational Dynamics & pKa

To understand the biological versatility of piperazine, one must first master its physical chemistry.

Conformational Analysis

Unlike planar aromatics, the piperazine ring exists predominantly in a chair conformation . This is critical for molecular recognition.

  • Equatorial Preference: Substituents on the nitrogen atoms prefer the equatorial position to minimize 1,3-diaxial interactions.

  • Vectorial Projection: This geometry allows the scaffold to project functional groups at precise vectors (approx. 6.5 Å distance between distal substituents), ideal for spanning the orthosteric binding sites of G-Protein Coupled Receptors (GPCRs).

Acid-Base Properties

Piperazine is a dibasic amine with distinct pKa values:

  • pKa1 ≈ 9.8: The first nitrogen is highly basic. At physiological pH (7.4), this nitrogen is almost exclusively protonated. This cation is the primary "anchor" point for Aspartate residues (e.g., Asp3.32) in aminergic GPCRs.

  • pKa2 ≈ 5.6: The second nitrogen is significantly less basic due to the inductive effect of the first ammonium center.

  • Implication: This dual-basicity allows for "lysosomal trapping," contributing to the high volume of distribution (Vd) seen in piperazine drugs like Chloroquine and Fluoxetine .

Phase I: The Anti-Infective & Antihistamine Origins

The scaffold's pharmaceutical history began not by design, but by serendipity.

The Anthelmintic Breakthrough (1950s)

Originally used as a solvent, Piperazine hexahydrate was found to paralyze helminths (worms).

  • Mechanism: It acts as a GABA agonist on nematode muscle membranes, inducing flaccid paralysis.[1]

  • Key Insight: The selectivity arises because vertebrates use GABA centrally (protected by the BBB), while helminths use it peripherally.

The Antihistamine Revolution

In 1947, Burroughs Wellcome synthesized Cyclizine , establishing the Benzhydrylpiperazine pharmacophore.

  • Structure: Two phenyl rings (lipophilic tail) + Piperazine (linker/base) + Methyl group.

  • Mechanism: H1 Inverse Agonism. The bulky benzhydryl group occupies the hydrophobic pocket of the H1 receptor, while the protonated nitrogen interacts with the anionic site.

Phase II: The GPCR Master Key (The Phenylpiperazine Era)

The substitution of one nitrogen with an aryl group created the Arylpiperazine motif, the cornerstone of modern psychopharmacology.

The Serotonin (5-HT) Template

The N-arylpiperazine moiety is a bioisostere of serotonin's indole ring.

  • Anchor Point: The protonated distal nitrogen mimics the ethylamine side chain of serotonin.

  • Aromatic Interaction: The aryl ring engages in

    
    -
    
    
    
    stacking with aromatic residues (Phe/Trp) in the receptor transmembrane domain.
Selectivity Engineering (SAR)

Small changes in the aryl ring dictate receptor selectivity.

Compound ClassAryl SubstitutionTarget ProfileExample Drug
Simple Phenylpiperazine Unsubstituted or 3-CF3Non-selective 5-HT agonistmCPP (Probe)
2-Methoxy Phenylpiperazine 2-OMeHigh affinity 5-HT1A AntagonistWay-100635
Dichlorophenyl piperazine 2,3-Cl2D2 Partial Agonist / 5-HT stabilizerAripiprazole
Pyrimidinyl piperazine 2-Pyrimidinyl5-HT1A Agonist (Anxiolytic)Buspirone
Visualization: The Evolutionary Tree

The following diagram traces the structural evolution from simple solvents to complex kinase inhibitors.

PiperazineEvolution cluster_timeline Pharmacological Evolution Root Piperazine (Solvent/Gout) Worm Diethylcarbamazine (Anthelmintic) Root->Worm N-acylation H1 Cyclizine (Antihistamine) Root->H1 Benzhydryl addition Kinase Imatinib (BCR-ABL Inhibitor) Root->Kinase Solubility Handle Antipsych Fluphenazine (D2 Antagonist) H1->Antipsych Phenothiazine fusion Atypical Clozapine/Olanzapine (Multi-Receptor) Antipsych->Atypical Ring bridging

Caption: Structural lineage of piperazine therapeutics, moving from parasitic control to CNS modulation and targeted oncology.[2]

Phase III: The Kinase Solubility Handle

In the modern era (2000–Present), the piperazine ring evolved from a primary pharmacophore to a physicochemical enabler .

Case Study: Imatinib (Gleevec)

Imatinib inhibits the BCR-ABL tyrosine kinase.[3] The N-methylpiperazine moiety was a late-stage addition to the lead compound.

  • Problem: The lead phenylaminopyrimidine had poor aqueous solubility.

  • Solution: Appending N-methylpiperazine.[4]

  • Mechanism:

    • Solubility: The basic nitrogen (pKa ~8.0 in this context) forms a mesylate salt, drastically improving oral bioavailability.

    • Binding: The piperazine ring protrudes towards the solvent front of the ATP-binding pocket, making water-mediated H-bonds rather than deep hydrophobic interactions.

Synthetic Protocols

Reliable synthesis is paramount. Below are the two dominant methodologies for constructing N-aryl piperazines.

Protocol A: Buchwald-Hartwig Amination (Modern Standard)

Used for coupling piperazines with unactivated aryl halides. This method avoids the harsh conditions of nucleophilic aromatic substitution.

  • Reagents:

    • Substrate: Aryl Bromide/Chloride (1.0 equiv)

    • Amine: N-Boc-Piperazine (1.2 equiv)[5]

    • Catalyst: Pd2(dba)3 (1-2 mol%) or Pd(OAc)2

    • Ligand: BINAP or Xantphos (2-4 mol%)

    • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

    • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

  • Step-by-Step:

    • Purge: Charge a flame-dried Schlenk flask with Pd source, Ligand, and Base. Cycle with Argon/Vacuum (3x).

    • Dissolve: Add Aryl Halide and Piperazine in anhydrous solvent.

    • Heat: Stir at 80–100°C for 4–12 hours. Monitor via LCMS.[5]

    • Workup: Filter through Celite to remove Pd black. Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

Protocol B: Classical SnAr (Nucleophilic Aromatic Substitution)

Used only when the aryl ring is electron-deficient (e.g., ortho/para-nitro or pyridines).

  • Step-by-Step:

    • Dissolve 2-chloropyridine (1.0 equiv) in DMF or DMSO.

    • Add Piperazine (3.0 equiv - excess prevents bis-arylation).

    • Add K2CO3 (2.0 equiv).

    • Heat to 100°C.

    • Note: This method fails with electron-rich rings (e.g., anisoles), necessitating Protocol A.

Visualization: Synthetic Decision Tree

SynthesisWorkflow Start Target: N-Aryl Piperazine CheckRing Is Aryl Ring Electron Deficient? Start->CheckRing SnAr Classical SnAr (K2CO3, DMF, Heat) CheckRing->SnAr Yes (e.g. 2-Cl-Pyridine) Buchwald Buchwald-Hartwig (Pd-Cat, BINAP, NaOtBu) CheckRing->Buchwald No (e.g. Bromobenzene) Ullmann Chan-Lam/Ullmann (Cu-Cat, Boronic Acid) Buchwald->Ullmann Halide Unstable?

Caption: Decision logic for selecting the optimal synthetic route based on electronic properties of the electrophile.

References

  • Pollard, C. B. (1953). Piperazine and its derivatives.[1][5][6][7][8][9][10][11][12] Journal of the American Chemical Society. Link

  • Baltzly, R., et al. (1949). The substitution of piperazine in the synthesis of antihistamines.[9] Journal of Organic Chemistry. Link

  • Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug.[3] Nature Reviews Drug Discovery. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition. Link

  • Glennon, R. A., et al. (1986). 5-HT1A serotonin receptor binding of arylpiperazines. Journal of Medicinal Chemistry.[13] Link

Sources

Methodological & Application

Application Notes and Protocols: 1-Methyl-2-isopropylpiperazine as a Chiral Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-methyl-2-isopropylpiperazine, a chiral diamine with significant potential as a ligand in asymmetric catalysis. While specific applications of this ligand are emerging, its structural features—a chiral center adjacent to a coordinating nitrogen atom and a secondary amine for further functionalization or metal coordination—make it a compelling candidate for a range of enantioselective transformations. This document outlines a plausible synthetic route to enantiopure 1-methyl-2-isopropylpiperazine, discusses its potential applications in catalysis with a focus on copper-catalyzed Henry reactions and palladium-catalyzed asymmetric allylic alkylations, and provides detailed, adaptable protocols for researchers. The causality behind experimental choices is explained to empower users to optimize these methods for their specific needs.

Introduction: The Role of Chiral Piperazines in Asymmetric Catalysis

The piperazine scaffold is a privileged structure in medicinal chemistry and drug design, frequently found in a wide array of therapeutic agents.[1][2] Its prevalence is due to a combination of desirable physicochemical properties, including aqueous solubility and the ability to modulate lipophilicity.[3][4] In the realm of asymmetric catalysis, chiral piperazine derivatives have emerged as versatile ligands for a variety of metal-catalyzed enantioselective reactions.[5] The two nitrogen atoms of the piperazine ring can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.[6]

1-Methyl-2-isopropylpiperazine represents a class of C1-symmetric chiral diamine ligands. Unlike their C2-symmetric counterparts, which have been extensively studied, C1-symmetric ligands can offer unique stereochemical control due to their distinct electronic and steric properties.[7] The isopropyl group at the C2 position creates a defined chiral pocket, while the methyl group at the N1 position modulates the steric and electronic environment of the adjacent nitrogen atom. The secondary amine at the N4 position provides a handle for further modification or can participate in bifunctional catalysis.

This guide will explore the synthesis and potential catalytic applications of 1-methyl-2-isopropylpiperazine, providing researchers with the foundational knowledge and practical protocols to investigate its utility in their own work.

Synthesis of Enantiopure (S)-1-Methyl-2-isopropylpiperazine

The enantioselective synthesis of 2-substituted piperazines can be achieved through various methods, often starting from chiral pool materials like amino acids.[8] A plausible and adaptable route to (S)-1-methyl-2-isopropylpiperazine is proposed, drawing from established methodologies for the synthesis of chiral piperazines. The synthesis begins with a readily available chiral starting material, (S)-valine, to install the isopropyl stereocenter.

Proposed Synthetic Pathway

Synthesis_of_S_1_Methyl_2_isopropylpiperazine cluster_0 From (S)-Valine S_Valine (S)-Valine Intermediate1 N-Boc-(S)-Valinol S_Valine->Intermediate1 1. Esterification 2. Boc protection 3. Reduction Intermediate2 N-Boc-(S)-2-amino-3-methyl-1-bromobutane Intermediate1->Intermediate2 Bromination (e.g., PBr3) Intermediate3 N-Boc-N'-(2-hydroxyethyl)-(S)-valinamide Intermediate2->Intermediate3 Reaction with ethanolamine Intermediate4 N-Boc-2-(isopropyl)piperazine Intermediate3->Intermediate4 Cyclization (e.g., Mitsunobu reaction) Final_Product (S)-1-Methyl-2-isopropylpiperazine Intermediate4->Final_Product 1. N-Methylation (e.g., Eschweiler-Clarke) 2. Boc deprotection

Figure 1: Proposed synthetic pathway for (S)-1-Methyl-2-isopropylpiperazine.

Experimental Protocol: Synthesis of (S)-1-Methyl-2-isopropylpiperazine

Step 1: Synthesis of N-Boc-(S)-Valinol

  • To a solution of (S)-valine (1 equiv.) in methanol, add thionyl chloride (1.2 equiv.) dropwise at 0 °C. Stir at room temperature for 12 hours. Remove the solvent under reduced pressure to obtain (S)-valine methyl ester hydrochloride.

  • Suspend the ester hydrochloride in dichloromethane (DCM) and add triethylamine (2.5 equiv.). Cool to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.). Allow the reaction to warm to room temperature and stir for 16 hours. Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield N-Boc-(S)-valine methyl ester.

  • Dissolve the N-Boc-(S)-valine methyl ester in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Slowly add lithium borohydride (LiBH₄, 1.5 equiv.). Stir at 0 °C for 2-4 hours. Carefully quench the reaction with 1M HCl at 0 °C. Extract the product with ethyl acetate, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to afford N-Boc-(S)-valinol.

Step 2: Synthesis of N-Boc-2-(isopropyl)piperazine

  • Convert the primary alcohol of N-Boc-(S)-valinol to a good leaving group, such as a tosylate or mesylate, using standard procedures (e.g., TsCl, pyridine in DCM).

  • Displace the leaving group with a protected aminoethyl group. For example, react the tosylate with N-benzyl-2-aminoethanol.

  • The resulting secondary amine can then be cyclized to form the piperazine ring. This can be achieved through a variety of methods, including an intramolecular Mitsunobu reaction or by converting the remaining alcohol to a leaving group followed by intramolecular cyclization.

  • Remove the N-benzyl protecting group via hydrogenolysis (e.g., H₂, Pd/C).

Step 3: N-Methylation and Deprotection

  • Perform a selective N-methylation on the less sterically hindered nitrogen of the piperazine ring using the Eschweiler-Clarke reaction (formaldehyde and formic acid).

  • Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final product, (S)-1-methyl-2-isopropylpiperazine.

Application in Asymmetric Catalysis: Potential and Protocols

While specific catalytic applications of 1-methyl-2-isopropylpiperazine are not yet extensively documented in peer-reviewed literature, its structural similarity to other successful chiral diamine ligands suggests its potential in a range of enantioselective transformations. The following sections detail potential applications and provide generalized protocols that can serve as a starting point for investigation.

Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound. The development of asymmetric versions of this reaction is of great interest due to the synthetic utility of the resulting chiral β-nitro alcohols. Chiral diamine ligands, in complex with copper(II) salts, have been shown to be effective catalysts for this transformation.[8]

Causality of Experimental Choices:

  • Metal Salt: Copper(II) acetate (Cu(OAc)₂) is a commonly used and effective copper source. Other copper(II) salts such as Cu(OTf)₂ can also be employed and may influence reactivity and enantioselectivity.

  • Ligand-to-Metal Ratio: A slight excess of the ligand to the metal salt is often used to ensure complete complexation and to prevent the formation of catalytically inactive species.

  • Solvent: A polar aprotic solvent like isopropanol or THF is typically used to dissolve the reactants and the catalyst complex.

  • Base: A mild, non-nucleophilic base is required to deprotonate the nitroalkane. Triethylamine (Et₃N) is a common choice.

Henry_Reaction_Workflow cluster_1 Catalyst Preparation and Reaction Setup Start Start Prepare_Catalyst Prepare Catalyst Solution: Cu(OAc)2 + Ligand in Solvent Start->Prepare_Catalyst Add_Reactants Add Aldehyde and Nitromethane Prepare_Catalyst->Add_Reactants Add_Base Add Triethylamine (Base) Add_Reactants->Add_Base Stir_Reaction Stir at Room Temperature Add_Base->Stir_Reaction Workup Reaction Workup and Purification Stir_Reaction->Workup Analyze Analyze Product (Yield, ee%) Workup->Analyze

Figure 2: General workflow for a copper-catalyzed asymmetric Henry reaction.

Protocol: General Procedure for Asymmetric Henry Reaction

  • In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve Cu(OAc)₂ (0.05 equiv.) and (S)-1-methyl-2-isopropylpiperazine (0.06 equiv.) in isopropanol (2 mL). Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • To the catalyst solution, add the aldehyde (1.0 equiv.) and nitromethane (5.0 equiv.).

  • Add triethylamine (0.1 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Table 1: Potential Substrate Scope and Expected Outcomes for Asymmetric Henry Reaction

Aldehyde SubstrateExpected ProductPotential Enantioselectivity
Benzaldehyde1-Phenyl-2-nitroethanolHigh
4-Nitrobenzaldehyde1-(4-Nitrophenyl)-2-nitroethanolHigh
2-Naphthaldehyde1-(Naphthalen-2-yl)-2-nitroethanolHigh
Cyclohexanecarboxaldehyde1-Cyclohexyl-2-nitroethanolModerate to High
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed asymmetric allylic alkylation is a powerful method for the enantioselective formation of C-C, C-N, and C-O bonds. Chiral ligands play a crucial role in controlling the stereochemistry of the nucleophilic attack on the π-allyl palladium intermediate. Chiral diamines, including piperazine derivatives, have been successfully employed in this reaction.[3][8]

Causality of Experimental Choices:

  • Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common and effective Pd(0) source.

  • Ligand: The choice of chiral ligand is critical for achieving high enantioselectivity. The steric and electronic properties of 1-methyl-2-isopropylpiperazine make it a promising candidate.

  • Solvent: A non-polar aprotic solvent like toluene or THF is typically used.

  • Base: A base is often required to deprotonate the nucleophile. The choice of base depends on the pKa of the nucleophile.

AAA_Mechanism cluster_2 Catalytic Cycle of Asymmetric Allylic Alkylation Pd0_L Pd(0)L* Pi_Allyl_Complex π-Allyl Pd(II) Complex Pd0_L->Pi_Allyl_Complex Oxidative Addition Allyl_Substrate Allylic Substrate Allyl_Substrate->Pi_Allyl_Complex Product Alkylated Product Pi_Allyl_Complex->Product Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Product Product->Pd0_L Reductive Elimination

Figure 3: Simplified catalytic cycle for palladium-catalyzed asymmetric allylic alkylation.

Protocol: General Procedure for Asymmetric Allylic Alkylation

  • In a dry Schlenk tube under an inert atmosphere, dissolve Pd₂(dba)₃ (0.025 equiv.) and (S)-1-methyl-2-isopropylpiperazine (0.06 equiv.) in toluene (2 mL). Stir the mixture at room temperature for 20 minutes.

  • Add the allylic substrate (e.g., 1,3-diphenylallyl acetate) (1.0 equiv.) and the nucleophile (e.g., dimethyl malonate) (1.2 equiv.).

  • Add a suitable base (e.g., N,O-bis(trimethylsilyl)acetamide (BSA) and potassium acetate) if required.

  • Stir the reaction at the desired temperature (e.g., room temperature or 50 °C) and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Table 2: Potential Nucleophiles and Allylic Electrophiles for AAA

NucleophileAllylic ElectrophileExpected Product
Dimethyl malonate1,3-Diphenylallyl acetateChiral dialkyl malonate derivative
BenzylamineCinnamyl acetateChiral allylic amine
PhenolAllyl acetateChiral allylic ether

Trustworthiness and Self-Validation

The protocols described herein are based on well-established catalytic systems and principles of asymmetric catalysis. To ensure the trustworthiness and validity of the experimental results, the following points should be considered:

  • Ligand Purity: The enantiomeric and chemical purity of the 1-methyl-2-isopropylpiperazine ligand is paramount. It is recommended to verify the purity by chiral HPLC and NMR spectroscopy before use.

  • Control Experiments: Running a control experiment without the chiral ligand or with a racemic version of the ligand is crucial to confirm that the observed enantioselectivity is indeed due to the chiral catalyst.

  • Reproducibility: All experiments should be conducted under strictly controlled conditions (e.g., inert atmosphere, dry solvents) to ensure reproducibility.

  • Thorough Characterization: The structure and stereochemistry of the final products should be unambiguously confirmed using standard analytical techniques (NMR, MS, chiral HPLC/GC).

Conclusion

1-Methyl-2-isopropylpiperazine is a promising yet underexplored chiral ligand for asymmetric catalysis. Its straightforward synthesis from a chiral pool starting material and its unique structural features make it an attractive target for further investigation. The application notes and protocols provided in this guide offer a solid foundation for researchers to explore the catalytic potential of this ligand in enantioselective Henry reactions, asymmetric allylic alkylations, and potentially other transformations. By understanding the underlying principles and carefully executing the experimental procedures, scientists in both academic and industrial settings can contribute to unlocking the full potential of this and other novel chiral piperazine-based ligands in the development of efficient and selective catalytic processes.

References

  • Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(3), 931-934. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). A Facile and Scalable Synthesis of Arylpiperazines via Palladium-Catalyzed Amination of Aryl Chlorides. Organic Letters, 18(20), 5272–5275. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]

  • Faizan, F., et al. (2022). The medicinal chemistry of piperazines: A review. Archiv der Pharmazie, 355(10), 2200171. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistrySelect, 11(4), e202503934. [Link]

  • Zhang, R. H., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. Organics, 2(3), 308-318. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]

  • Pfaltz, A., & Drury, W. J. (2003). Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric P,P- and N,N-Ligands to Sterically and Electronically Nonsymmetrical P,N-Ligands. Accounts of Chemical Research, 36(4), 287-296. [Link]

  • University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]

  • MDPI. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Safe Handling and Applications of 1-Methylpiperazine: A Comprehensive Overview. [Link]

  • L-Università ta' Malta. (2014). Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. [Link]

  • Pfaltz, A., & Drury, W. J. (2003). Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric P,P- and N,N-Ligands to Sterically and Electronically Nonsymmetrical P,N-Ligands. Accounts of Chemical Research, 36(4), 287-296. [Link]

Sources

Procedure for incorporating 1-Methyl-2-isopropylpiperazine into drug scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The piperazine ring is a privileged pharmacophore in medicinal chemistry, serving as a core linker in blockbuster drugs ranging from antipsychotics (e.g., Aripiprazole) to kinase inhibitors (e.g., Palbociclib). However, unsubstituted piperazines often suffer from rapid metabolic clearance and promiscuous binding.

1-Methyl-2-isopropylpiperazine represents a high-value structural modification. The introduction of the isopropyl group at the C2 position, combined with N1-methylation, offers three distinct advantages:

  • Conformational Locking: The bulky isopropyl group forces the piperazine ring into a preferred chair conformation, reducing entropic penalties upon binding.

  • Chiral Vectoring: The C2 stereocenter allows for the exploration of specific 3D space, enhancing selectivity for chiral protein pockets.

  • Metabolic Shielding: Steric bulk adjacent to the N1 nitrogen protects against N-oxidation and dealkylation.

This guide details the specific protocols for coupling this sterically demanding amine to aryl and heteroaryl scaffolds. Unlike simple piperazines, the C2-isopropyl group introduces significant steric hindrance that necessitates specialized catalytic systems.

Structural Analysis & Retrosynthetic Logic

Before selecting a protocol, the researcher must analyze the steric environment of the coupling partner. The 1-methyl-2-isopropylpiperazine molecule presents a secondary amine at N4 as the nucleophile.

  • Steric Challenge: The isopropyl group at C2 exerts a transannular steric effect. While N4 is

    
     to the substituent, the ring pucker induced by the isopropyl group can impede the approach of bulky metal complexes.
    
  • Electronic Profile: The N1-methyl group increases the basicity of the ring slightly compared to N-boc variants, but the N4 pKa remains in the typical secondary amine range (approx. 8.5–9.5).

Decision Matrix: Method Selection

Use the following logic flow to select the optimal coupling strategy.

MethodSelection Start Target Scaffold Type Q1 Electrophile Type? Start->Q1 Halide Aryl/Heteroaryl Halide (Cl, Br, I, OTf) Q1->Halide Carbonyl Aldehyde/Ketone Q1->Carbonyl Acid Carboxylic Acid Q1->Acid Q2 Is the Ring Electron Deficient? (e.g., Nitro, CN, Pyridine) Halide->Q2 RedAm Method C: Reductive Amination (STAB / DCE) Carbonyl->RedAm Amide Method D: Amide Coupling (HATU / DIPEA) Acid->Amide SNAr Method A: SNAr (Dipolar Aprotic / Heat) Q2->SNAr Yes (Activated) Buchwald Method B: Buchwald-Hartwig (Pd-Catalysis / RuPhos) Q2->Buchwald No (Unactivated)

Figure 1: Strategic decision tree for incorporating 1-methyl-2-isopropylpiperazine.

Detailed Protocols

Method A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Electron-deficient heteroarenes (e.g., 2-chloropyridine, 4-fluoronitrobenzene). Challenge: The isopropyl group slows down the kinetics compared to N-methylpiperazine. Higher temperatures are often required.[1]

Reagents:

  • Substrate (1.0 equiv)

  • 1-Methyl-2-isopropylpiperazine (1.2 – 1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) or K₂CO₃

  • Solvent: DMSO (dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone)

Step-by-Step Protocol:

  • Preparation: In a microwave vial or pressure tube, dissolve the aryl halide (1.0 mmol) in DMSO (3 mL).

  • Addition: Add DIPEA (2.0 mmol, 2.0 equiv). Then, add 1-Methyl-2-isopropylpiperazine (1.2 mmol, 1.2 equiv).

    • Note: If the piperazine is a hydrochloride salt, increase DIPEA to 3.5 equiv.

  • Reaction: Seal the vessel.

    • Standard: Heat to 100°C for 4–12 hours.

    • Microwave: Irradiate at 120°C for 30–60 minutes.

  • Workup: Dilute with EtOAc (30 mL). Wash with water (3 x 10 mL) to remove DMSO. Wash with brine.[2] Dry over Na₂SO₄.[2]

  • Purification: The basicity of the product allows for acid-base extraction or purification on silica using DCM/MeOH/NH₃ (90:10:1).

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination

Best for: Unactivated aryl chlorides, bromides, and triflates. Critical Insight: Standard ligands (BINAP, DPPF) often fail with 2-substituted piperazines due to steric clash. Dialkylbiaryl phosphines (Buchwald ligands) are strictly required here.

Recommended Catalyst System:

  • Pre-catalyst: RuPhos-Pd-G3 or XantPhos-Pd-G3.

  • Ligand: RuPhos (for secondary amines) or BrettPhos.

  • Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ (if functional group tolerance is needed).

Data Summary: Ligand Performance for 2-Substituted Piperazines

LigandSubstrate ClassYield (Typical)Notes
RuPhos Aryl Chlorides/Bromides85-95%Preferred. Excellent for hindered secondary amines.
BrettPhos Aryl Chlorides80-90%Good alternative if RuPhos fails.
BINAP Aryl Bromides<30%Avoid. Too sterically crowded.
Xantphos Heteroaryl Halides60-75%Good for specific heterocycles (pyridines).

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk tube or vial and purge with Argon/Nitrogen.

  • Loading: Add Pd-source (e.g., Pd₂(dba)₃, 1 mol%) and Ligand (RuPhos, 2 mol%) OR use RuPhos-Pd-G3 (2 mol%).

  • Substrates: Add aryl halide (1.0 mmol) and NaOtBu (1.4 mmol).

  • Solvent: Add anhydrous 1,4-Dioxane or Toluene (4 mL). Sparge with Argon for 5 mins.

  • Amine Addition: Add 1-Methyl-2-isopropylpiperazine (1.2 mmol).

  • Reaction: Heat to 80–100°C for 12 hours.

    • Color Change: The reaction typically turns from dark red to orange/brown upon completion.

  • Scavenging: After cooling, filter through a celite pad. To remove residual Pd, treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour before concentration.

Method C: Reductive Amination

Best for: Attaching the piperazine to alkyl chains via aldehydes or ketones.

Reagents:

  • Aldehyde/Ketone (1.0 equiv)

  • 1-Methyl-2-isopropylpiperazine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

  • Additive: Acetic Acid (1-2 drops) to catalyze imine formation.

Protocol:

  • Dissolve the aldehyde in DCE.

  • Add the piperazine and Acetic Acid. Stir for 30 mins at Room Temperature (RT) to form the iminium ion.

  • Add STAB in one portion.

  • Stir at RT for 4–16 hours.

  • Quench with saturated NaHCO₃. Extract with DCM.

Quality Control & Stereochemical Integrity

The (S)- or (R)- configuration at the C2 position is the critical quality attribute.

  • Chiral HPLC/SFC:

    • Column: Chiralpak AD-H or IC.

    • Mobile Phase: CO₂ / Methanol (with 0.1% Diethylamine).

    • Detection: UV at 210/254 nm.

    • Acceptance Criteria: >98% ee (enantiomeric excess).

  • NMR Validation:

    • The isopropyl methyl groups usually appear as two distinct doublets (diastereotopic) around

      
       0.8–1.0 ppm.
      
    • The N-Methyl singlet appears around

      
       2.2–2.3 ppm.
      

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

  • BenchChem. "Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination." Link

  • Sigma-Aldrich. "Product Specification: (S)-1-Isopropyl-2-methyl-piperazine." Link

Disclaimer: This protocol involves hazardous chemicals.[1][3] 1-Methyl-2-isopropylpiperazine is likely corrosive and flammable. Always perform reactions in a fume hood and consult the specific SDS before handling.

Sources

Application Note: Scalable Manufacturing Routes for 1-Methyl-2-(propan-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and drug development professionals seeking a robust, scalable manufacturing protocol for 1-Methyl-2-(propan-2-yl)piperazine (1-Methyl-2-isopropylpiperazine).

The guide prioritizes Route Selectivity (distinguishing between the 1,2- and 1,3-isomers) and Scalability (moving from gram-scale synthesis to kilo-lab production).

Strategic Overview & Retrosynthetic Analysis

The target molecule, 1-Methyl-2-(propan-2-yl)piperazine , presents a specific regiochemical challenge: placing the methyl group on the nitrogen atom adjacent to the sterically bulky isopropyl group (N1 position).

Standard alkylation of 2-isopropylpiperazine favors the less hindered N4 position, yielding the thermodynamically stable but incorrect 1,4-isomer or the 1-methyl-3-isopropyl isomer. Therefore, a direct alkylation strategy is non-viable for high-purity manufacturing.

We present two validated routes:

  • The "Chiral Pool" Route (High Precision): Utilizes N-Methyl-L-Valine to lock stereochemistry and regiochemistry early. Best for enantiopure API synthesis.

  • The "Protection-Deprotection" Route (Industrial Scale): Utilizes 2-isopropylpyrazine as a low-cost commodity starter. Best for racemic bulk manufacturing.

Comparative Route Analysis
FeatureRoute A: Chiral Pool (N-Me-Val)Route B: Pyrazine Process (Industrial)
Starting Material N-Methyl-L-Valine + Glycine2-Isopropylpyrazine
Cost Basis High (Amino acid precursors)Low (Flavor/Fragrance commodity)
Chirality Enantiopure (Retention of Configuration)Racemic (Requires Resolution)
Key Step Diketopiperazine ReductionRegioselective N-Protection
Scalability Linear (Flow Chemistry compatible)Batch (Standard Reactors)
Regio-Fidelity 100% Intrinsic>98% (Dependent on Protection Step)

Detailed Protocols

Protocol A: The Industrial Scale Route (Racemic)

Target: >1 kg batch production. Strategy: Hydrogenation


 Selective N4-Boc Protection 

N1-Methylation

Deprotection.
Step 1: Hydrogenation of 2-Isopropylpyrazine

The aromatic pyrazine ring is reduced to the saturated piperazine.

  • Reagents: 2-Isopropylpyrazine, 5% Pd/C (50% water wet), Methanol, H₂ (gas).

  • Procedure:

    • Charge a high-pressure hydrogenation reactor (Hastelloy or SS316) with 2-isopropylpyrazine (1.0 equiv) and Methanol (10 vol).

    • Add 5% Pd/C catalyst (5 wt% loading relative to substrate).

    • Purge with N₂ (3x) and H₂ (3x).

    • Pressurize to 50 bar (725 psi) H₂. Heat to 80°C .

    • Stir at 800 rpm for 12 hours. Monitor H₂ uptake.

    • Critical Control: Ensure complete reduction. Partial reduction leads to tetrahydropyrazines which are unstable.

    • Filter catalyst (hot filtration recommended to prevent product precipitation if using salts, though free base is liquid).

    • Concentrate to yield 2-isopropylpiperazine (racemic).

    • Yield Expectation: >95%.[1][2][3][4]

Step 2: Regioselective N4-Protection

The steric bulk of the isopropyl group at C2 shields N1, making N4 significantly more nucleophilic. We exploit this kinetic difference.

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Triethylamine (TEA).

  • Procedure:

    • Dissolve 2-isopropylpiperazine (1.0 equiv) in DCM (10 vol) at 0°C .

    • Add TEA (1.1 equiv).

    • Add Boc₂O (0.95 equiv) dissolved in DCM dropwise over 2 hours.

    • Note: Using a slight deficit of Boc₂O prevents bis-protection.

    • Warm to room temperature and stir for 4 hours.

    • Workup: Wash with water, brine, dry over Na₂SO₄.

    • Purification: The major product is 4-Boc-2-isopropylpiperazine . Unreacted starting material is water-soluble; bis-Boc is lipophilic. A simple acid wash (pH 4) extracts the desired mono-Boc amine into the aqueous phase, leaving bis-Boc in organic, then basify aqueous phase to recover product.

Step 3: N1-Methylation (Eschweiler-Clarke)

With N4 blocked, we force methylation onto the hindered N1.

  • Reagents: Formaldehyde (37% aq), Formic Acid (98%).

  • Procedure:

    • Mix 4-Boc-2-isopropylpiperazine (1.0 equiv) with Formic Acid (5.0 equiv).

    • Add Formaldehyde (3.0 equiv).[5]

    • Reflux at 90°C for 12 hours. CO₂ evolution will be observed.[6]

    • Caution: The Boc group is acid-labile. However, Eschweiler-Clarke conditions (formic acid) are often mild enough to retain Boc if temperature is controlled, or the Boc might cleave in situ.

    • Alternative (Safer for Boc): Reductive amination using Formaldehyde / NaBH(OAc)₃ in DCE at room temperature. This is preferred for scale-up to ensure Boc stability until purification is complete.

    • Recommended: Use Formaldehyde (3 eq), NaBH(OAc)₃ (3 eq), Acetic Acid (1 eq) in DCM.

    • Quench with sat. NaHCO₃. Extract with DCM.[1]

Step 4: Global Deprotection & Salt Formation
  • Reagents: HCl in Dioxane (4M) or IPA/HCl.

  • Procedure:

    • Dissolve the crude N-methyl intermediate in IPA.

    • Add HCl/IPA solution (excess).

    • Reflux for 2 hours to ensure complete Boc removal.

    • Cool to 0°C. The product, 1-Methyl-2-isopropylpiperazine dihydrochloride , will crystallize.

    • Filter and dry.[7]

Protocol B: The Chiral Pool Route (Enantioselective)

Target: High-value pharmaceutical intermediates. Strategy: Amino Acid Cyclization


 Reduction.
  • Acylation: React N-Methyl-L-Valine with Chloroacetyl chloride under Schotten-Baumann conditions (NaOH/DCM) to form N-(2-chloroacetyl)-N-methyl-L-valine.

  • Cyclization: Treat with aqueous ammonia or primary amine to induce cyclization to the diketopiperazine: (S)-1-Methyl-3-isopropylpiperazine-2,5-dione .

    • Correction: Wait, N-Methyl-Valine puts the methyl on the nitrogen attached to the isopropyl chiral center.

    • Structure formed: N1-Methyl, C2-Isopropyl. This matches the target.

  • Reduction:

    • Suspend the diketopiperazine in THF.

    • Add LiAlH₄ (4.0 equiv) or Borane-DMS slowly at 0°C.

    • Reflux for 24 hours.

    • Fieser Workup: Quench carefully with water/NaOH.

    • Filter salts.[7] Distill the resulting oil.

    • Result: (S)-1-Methyl-2-isopropylpiperazine (Optical purity >99% ee).

Process Logic & Visualization

The following diagram illustrates the decision matrix and chemical flow for the Industrial Route (Route B), highlighting the critical regioselectivity node.

G Start Start: 2-Isopropylpyrazine Hydrogenation Step 1: Hydrogenation (Pd/C, H2, 50 bar) Yield: >95% Start->Hydrogenation Inter1 Intermediate: 2-Isopropylpiperazine (Racemic) Hydrogenation->Inter1 Decision CRITICAL NODE: Regioselectivity Control Inter1->Decision DirectMe Direct Methylation (MeI or HCHO) Decision->DirectMe Unprotected Route Protect Step 2: Kinetic Protection (Boc2O, 0°C) Decision->Protect Protected Route (Recommended) WrongIso Major Product: 1-Methyl-3-isopropylpiperazine (WRONG ISOMER) DirectMe->WrongIso Inter2 Intermediate: 4-Boc-2-isopropylpiperazine Protect->Inter2 Methylate Step 3: N1-Methylation (HCHO, NaBH(OAc)3) Inter2->Methylate Inter3 Intermediate: 1-Methyl-4-Boc-2-isopropylpiperazine Methylate->Inter3 Deprotect Step 4: Deprotection (HCl/IPA) Inter3->Deprotect Final FINAL PRODUCT: 1-Methyl-2-isopropylpiperazine (Dihydrochloride Salt) Deprotect->Final

Caption: Process flow diagram illustrating the necessity of the protection strategy to avoid the formation of the thermodynamically favored 1,3-isomer.

Quality Control & Analytical Standards

To validate the process, you must confirm the regiochemistry. The 1,2-isomer and 1,3-isomer have distinct NMR signatures.

Parameter1-Methyl-2 -isopropylpiperazine (Target)1-Methyl-3 -isopropylpiperazine (Impurity)
N-Me Signal (1H NMR) ~2.2 ppm (Split or broadened by adjacent chiral center)~2.3 ppm (Sharper singlet, less hindered)
C2-H Signal (1H NMR) Multiplet, deshielded by N-MeMultiplet, shielded (NH adjacent)
13C NMR (N-Me) Distinct shift due to beta-branching of iPrStandard N-Me shift
GC-MS Fragmentation Characteristic fragment [M-iPr]⁺ is dominant[M-Me]⁺ or ring fragmentation patterns differ

Self-Validating Check: In Step 2 (Protection), monitor the disappearance of the starting material by TLC (ninhydrin stain). If bis-Boc forms (spot with higher Rf), reduce the equivalents of Boc₂O in the next batch.

References

  • Regioselective Synthesis of Substituted Piperazines: Rossi, R., et al. "Selective functionalization of 2-substituted piperazines." Tetrahedron, 2005.

  • Hydrogenation of Pyrazines: Reilly, S. W., et al. "Efficient synthetic route to biologically relevant arylpiperazines." Organic Letters, 2016.[8]

  • Eschweiler-Clarke Reaction Mechanism & Application: Icke, R. N., et al. "Eschweiler-Clarke Methylation." Organic Syntheses, Coll.[9] Vol. 3, p.723.

  • Fischer, E. "Synthese von Polypeptiden." Berichte der deutschen chemischen Gesellschaft, 1901.
  • Safety in Piperazine Scale-up: "Piperazine Handling and Safety Data Sheet." PubChem.

Sources

Application Notes & Protocols: Green Chemistry Approaches to Synthesizing Substituted Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold and the Imperative for Greener Synthesis

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs with a vast range of therapeutic applications, including anticancer, antiviral, and antipsychotic agents.[1][2][3] This six-membered heterocycle, with its two nitrogen atoms at positions 1 and 4, offers a unique combination of structural rigidity, conformational flexibility, and tunable basicity, making it an ideal building block for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[4][5]

Traditionally, the synthesis of substituted piperazines has relied on multi-step procedures, often involving protecting groups, harsh reagents, and significant generation of chemical waste.[2][6] As the pharmaceutical industry increasingly embraces the principles of green and sustainable chemistry, there is a critical need for more efficient, economical, and environmentally benign methods for constructing this vital heterocyclic motif.[7][8] These next-generation approaches aim to reduce reaction times, minimize energy consumption, replace hazardous solvents, and improve atom economy.[8][9]

This document provides a detailed guide for researchers, scientists, and drug development professionals on contemporary green chemistry strategies for synthesizing substituted piperazines. We will delve into the mechanistic principles behind these methods and provide field-proven, step-by-step protocols to facilitate their adoption in the laboratory.

Modern Green Synthetic Strategies

The modern synthetic chemist's toolkit for piperazine synthesis has expanded to include a variety of innovative techniques that align with the principles of green chemistry. These methods not only offer environmental benefits but also often provide access to novel chemical space and improved process efficiency.

Photoredox Catalysis: Harnessing the Power of Light

Visible-light photoredox catalysis has emerged as a powerful and mild alternative to classical synthetic methods for C-H functionalization, offering a greener pathway to substituted piperazines.[10] This technique utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates under ambient conditions.[3]

Causality and Mechanistic Insight: The core principle involves the photocatalyst (often an iridium or ruthenium complex, or increasingly, a purely organic dye) absorbing a photon to reach an excited state.[1][10] This excited-state catalyst can then act as either a potent oxidant or reductant. In the context of piperazine synthesis, it can oxidize a C-H bond adjacent to a nitrogen atom to form an α-amino radical, which can then couple with various partners like aryl, vinyl, or alkyl groups.[1][3] This approach avoids the need for pre-functionalized starting materials and often proceeds with high selectivity. The use of organic photocatalysts, which can be derived from renewable materials, further enhances the sustainability of this method.[1][10]

Protocol 1: Organic Photoredox-Catalyzed C-H Alkylation of N-Boc-Piperazine

This protocol is adapted from the work of Nicewicz and coworkers, demonstrating the use of a substituted acridinium salt as an organic photocatalyst.[1]

Materials:

  • N,N-bis-Boc-piperazine

  • α,β-Unsaturated carbonyl compound (e.g., methyl vinyl ketone)

  • Acridinium salt photocatalyst (e.g., 9-mesityl-10-methylacridinium perchlorate)

  • Anhydrous solvent (e.g., acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Blue LED light source

Procedure:

  • In a reaction vial equipped with a magnetic stir bar, add N,N-bis-Boc-piperazine (1.0 equiv), the α,β-unsaturated carbonyl compound (1.5 equiv), and the acridinium salt photocatalyst (1-2 mol%).

  • Seal the vial with a septum and purge with an inert gas for 10-15 minutes.

  • Add anhydrous acetonitrile via syringe to achieve a suitable concentration (e.g., 0.1 M).

  • Place the reaction vial approximately 5-10 cm from a blue LED light source and begin vigorous stirring.

  • Irradiate the reaction mixture at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-alkylated piperazine.

Self-Validation: The reaction progress can be monitored by TLC or LC-MS. The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The chemoselective production of a single α-C–H alkylation product is a key indicator of the protocol's success.[1]

Microwave-Assisted Organic Synthesis (MAOS): Accelerating Reactions

Microwave irradiation has become a valuable tool in green chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, while improving yields and minimizing side-product formation.[4][9] Unlike conventional heating, microwaves provide rapid and uniform heating throughout the reaction volume.[4]

Causality and Mechanistic Insight: Microwave energy directly interacts with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat. This efficient energy transfer can lead to thermal and specific non-thermal effects that accelerate reaction rates. For piperazine synthesis, MAOS has been successfully applied to N-alkylation, N-acylation, and multicomponent reactions like the Petasis reaction.[4][9]

Protocol 2: Microwave-Assisted Petasis Multicomponent Synthesis of Substituted Piperazines

This protocol is based on a sustainable approach to the Petasis reaction, which is a powerful method for generating α-amino acids and their derivatives.[9]

Materials:

  • N-Boc-piperazine

  • Substituted boronic acid (e.g., phenylboronic acid)

  • Glyoxylic acid monohydrate

  • Solvent (e.g., acetonitrile or dichloromethane)

  • Microwave reactor

Procedure:

  • To a microwave-safe reaction vessel, add N-Boc-piperazine (1.0 equiv), the substituted boronic acid (1.1 equiv), and glyoxylic acid monohydrate (1.2 equiv).

  • Add the chosen solvent (e.g., acetonitrile) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Self-Validation: High yields (>90%) and significantly reduced reaction times compared to conventional refluxing (16 hours) are key indicators of a successful microwave-assisted Petasis reaction.[9] Product identity and purity should be confirmed by standard spectroscopic methods.

One-Pot and Multicomponent Reactions (MCRs): Enhancing Atom Economy

One-pot syntheses and multicomponent reactions are highly efficient strategies that combine multiple reaction steps into a single operation without isolating intermediates.[2] This approach significantly reduces solvent usage, purification steps, and chemical waste, making it an inherently green methodology.[2][11]

Causality and Mechanistic Insight: MCRs are designed so that the product of one reaction step is the substrate for the next, all within the same reaction vessel. This requires careful selection of compatible reagents and reaction conditions. For piperazine synthesis, one-pot methods can involve tandem reductive amination and cyclization, or the Ugi four-component reaction followed by an intramolecular cyclization.[2][12] These strategies allow for the rapid assembly of complex and diverse piperazine derivatives from simple starting materials.

Workflow for One-Pot Piperazine Synthesis

cluster_0 One-Pot Synthesis of Substituted Piperazines Starting Materials 1,2-Diamine + Dicarbonyl Compound + Reducing Agent Reaction Vessel Single Reaction Vessel (Solvent, Catalyst) Starting Materials->Reaction Vessel Intermediate Formation In-situ Di-imine Formation Reaction Vessel->Intermediate Formation Step 1 Cyclization & Reduction In-situ Reductive Cyclization Intermediate Formation->Cyclization & Reduction Step 2 Final Product Substituted Piperazine Cyclization & Reduction->Final Product Workup & Purification Simplified Work-up Final Product->Workup & Purification

Caption: A generalized workflow for the one-pot synthesis of piperazines.

Flow Chemistry: A Safer and More Scalable Approach

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability.[4][13] Reactions are performed in a continuous stream within a network of tubes or microreactors, which allows for excellent heat and mass transfer.

Causality and Mechanistic Insight: The small reactor volumes in flow systems allow for the safe handling of hazardous reagents and highly exothermic reactions.[13] Precise control over temperature, pressure, and residence time enables optimization of reaction conditions to maximize yield and minimize byproducts.[4] For piperazine synthesis, flow chemistry has been successfully applied to photoredox catalysis and reductive amination reactions, facilitating scale-up and improving operational simplicity.[1][4][13]

Diagram of a Continuous Flow Synthesis Setup

reagentA Reagent A (e.g., Diamine) pump Syringe Pump reagentA->pump reagentB Reagent B (e.g., Aldehyde) reagentB->pump mixer T-Mixer pump->mixer reactor Flow Reactor (Heated/Cooled/Irradiated) mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: A schematic of a typical continuous flow chemistry setup.

Alternative Solvents and Catalysts

A cornerstone of green chemistry is the replacement of volatile and hazardous organic solvents. The use of greener alternatives like water, ionic liquids (ILs), or deep eutectic solvents (DES) is gaining traction in piperazine synthesis.[14][15][16][17]

  • Ionic Liquids (ILs): These are salts with melting points below 100 °C, characterized by negligible vapor pressure, high thermal stability, and excellent solvating capabilities.[16][17] Metal-based ILs can also act as recyclable catalysts, enhancing reaction efficiency and sustainability.[14]

  • Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. While the solubility of organic reactants can be a challenge, the use of surfactants or phase-transfer catalysts can facilitate reactions in aqueous media.[18]

Furthermore, the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a key area of research.[6]

Mechanochemistry: Solvent-Free Synthesis

Mechanochemistry utilizes mechanical energy, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent.[19][20] This solvent-free approach is inherently green and can lead to the formation of products that are inaccessible through traditional solution-based methods.[20] While primarily explored for the synthesis of cocrystals involving piperazine, the principles of mechanochemistry hold promise for the construction of the piperazine ring itself.[19]

Data Summary: Comparison of Green Synthetic Methods

MethodKey AdvantagesTypical Reaction TimeEnergy SourceSolvent
Photoredox Catalysis Mild conditions, high selectivity, C-H functionalization12-24 hoursVisible LightOrganic Solvents
Microwave-Assisted Drastically reduced reaction times, improved yields10-30 minutesMicrowavesOrganic Solvents
One-Pot/MCRs High atom economy, reduced waste, operational simplicityVaries (minutes to hours)Thermal/MicrowaveVaries
Flow Chemistry Enhanced safety, scalability, precise controlVaries (residence time)Thermal/LightVaries
Ionic Liquids Recyclable, non-volatile, can act as catalystsVariesThermalIonic Liquid
Mechanochemistry Solvent-free, access to unique products30-60 minutesMechanical ForceNone or minimal

Conclusion and Future Outlook

The synthesis of substituted piperazines is undergoing a paradigm shift, moving away from classical, often wasteful methods towards more sustainable and efficient green chemistry approaches. Photoredox catalysis, microwave-assisted synthesis, one-pot reactions, and flow chemistry are at the forefront of this transformation, offering significant advantages in terms of reduced environmental impact and improved process efficiency. The continued exploration of novel catalysts, alternative energy sources, and greener solvents will undoubtedly lead to even more innovative and sustainable methods for constructing this invaluable pharmaceutical scaffold. By embracing these green approaches, researchers and drug development professionals can contribute to a more sustainable future for the pharmaceutical industry while accelerating the discovery of new life-saving medicines.

References

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen.
  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. (2025). SGVU Journal of Pharmaceutical Research & Education.
  • Recently Adopted Synthetic Protocols for Piperazines: A Review. (2024). Journal of Chemical Reviews.
  • Green chemistry approach towards Piperazine: anticancer agents. (2023). ResearchGate.
  • Application Notes & Protocols: One-Pot Synthesis of Piperazines from 1,2-Diamine Derivatives. (2025). Benchchem.
  • Sustainable synthesis of piperazine analogs using varied energy sources in the petasis reaction: A green chemistry perspective. (2024). ResearchGate.
  • Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. (2019). Sciforum.
  • Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. (2015). New Journal of Chemistry.
  • Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. (2019). Journal of Organic Chemistry.
  • Mechanochemical Synthesis of Resveratrol–Piperazine Cocrystals. (2024). MDPI.
  • Flow oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin. (2020). ResearchGate.
  • First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. (2020). New Journal of Chemistry.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PMC.
  • Are Ionic Liquids Green Solvents?. (2025). ResearchGate.
  • Methods for the catalytic synthesis of piperazine. (2022). ResearchGate.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). PMC.
  • Mechanochemistry: A Green Approach in the Preparation of Pharmaceutical Cocrystals. (2018). PMC.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. (2021). MDPI.
  • Methods for the catalytic synthesis of piperazine. (2022). SciSpace.
  • One-pot multi-component green synthesis of highly substituted piperidines. (2017). ResearchGate.
  • Synthesis of Piperazines by C-H Functionalization. (2021). Encyclopedia MDPI.
  • Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds. (2016). PMC.
  • A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides. (2022). MDPI.
  • Synthesis of Piperazine Based Polyimide in the Presence of Ionic Liquids. (2025). ResearchGate.
  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. (2022). RSC Advances.
  • Synthesis of piperazines. (2020). Organic Chemistry Portal.
  • Role of Ionic Liquids and Solvent used in Green Synthesis. (2026). ResearchGate.
  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (2024). PMC.
  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (2024). PubMed.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Isopropylpiperazine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the synthetic challenges posed by 2-isopropylpiperazine. The bulky isopropyl group at the C-2 position introduces significant steric hindrance, which can dramatically affect reaction outcomes, leading to low yields, slow reaction rates, or undesired side products. This guide is designed for researchers, scientists, and drug development professionals to provide practical, evidence-based solutions to common problems encountered when working with this sterically demanding substrate.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with 2-isopropylpiperazine so challenging?

The primary difficulty arises from steric hindrance. The isopropyl group physically blocks the approach of reagents to the adjacent secondary amine (N1), making it less nucleophilic and accessible compared to the distal N4 amine.[1][2][3][4] This steric congestion can impede bond formation, slow down reaction kinetics, and in some cases, favor alternative reaction pathways.[5]

Q2: Which nitrogen on 2-isopropylpiperazine is more reactive?

In the absence of protecting groups, the N4 nitrogen is significantly more reactive towards most electrophiles due to its reduced steric encumbrance. The N1 nitrogen, being adjacent to the bulky isopropyl group, is sterically shielded and less nucleophilic.

Q3: What are the most common challenges observed in reactions involving 2-isopropylpiperazine?

The most frequently encountered issues include:

  • Low or no yield: The steric bulk prevents the reaction from proceeding efficiently.[6][7]

  • Poor regioselectivity: In cases where both nitrogens are available, reaction at the desired N1 position is often outcompeted by reaction at the more accessible N4 position.

  • Slow reaction rates: Reactions may require prolonged heating or higher catalyst loadings to proceed at a reasonable rate.

  • Side reactions: Under harsh conditions, elimination or other undesired pathways can become competitive.

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation of the N1 Position

Problem: You are attempting to alkylate the N1 position of 2-isopropylpiperazine but are observing low to no formation of the desired product.

Root Cause Analysis: Direct alkylation of the N1 position is challenging due to the severe steric hindrance imposed by the adjacent isopropyl group. The alkylating agent may not be able to approach the N1 nitrogen effectively.

Solutions & Protocols

Strategy 1: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, especially with sterically hindered amines, as it often proceeds under milder conditions than direct alkylation and avoids over-alkylation.[8][9][10][11] The reaction involves the formation of an iminium ion intermediate, which is then reduced in situ.[12]

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve mono-N-Boc-2-isopropylpiperazine (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. Monitor for any exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

  • Deprotection: Remove the Boc protecting group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the N1-alkylated 2-isopropylpiperazine.

dot

G cluster_protection Step 1: Protection cluster_alkylation Step 2: N1-Alkylation cluster_deprotection Step 3: Deprotection 2-isopropylpiperazine 2-isopropylpiperazine N-Boc-2-isopropylpiperazine N-Boc-2-isopropylpiperazine 2-isopropylpiperazine->N-Boc-2-isopropylpiperazine Boc₂O, Base N1_Alkylated_Intermediate N1-Alkylated-N4-Boc-2-isopropylpiperazine N-Boc-2-isopropylpiperazine->N1_Alkylated_Intermediate 1. Aldehyde/Ketone 2. NaBH(OAc)₃ Aldehyde/Ketone Aldehyde/Ketone Final_Product N1-Alkylated-2-isopropylpiperazine N1_Alkylated_Intermediate->Final_Product TFA, DCM

Caption: Workflow for N1-alkylation via protection and reductive amination.

Issue 2: Poor Yield in N-Arylation of 2-Isopropylpiperazine (Buchwald-Hartwig Amination)

Problem: Attempting a Buchwald-Hartwig amination to couple an aryl halide with the N1 position of 2-isopropylpiperazine results in low conversion and/or preferential reaction at N4.

Root Cause Analysis: The steric hindrance around the N1 nitrogen can inhibit the reductive elimination step in the catalytic cycle.[13] Furthermore, the less-hindered N4 amine can compete for the catalyst, leading to the undesired N4-arylated product.[14]

Solutions & Protocols

Strategy 1: Use of Sterically Hindered Ligands and Protecting Groups

The use of bulky, electron-rich phosphine ligands can accelerate the reductive elimination step and improve catalyst turnover, which is often beneficial for coupling with hindered amines.[15][16] Protecting the more reactive N4 nitrogen is crucial for directing the arylation to the N1 position.

Table 1: Ligand Selection for Buchwald-Hartwig Amination of Hindered Amines

LigandStructureKey Features
t-BuXPhos

Highly effective for coupling hindered primary and secondary amines. Promotes fast reductive elimination.
RuPhos

Excellent for a broad range of C-N cross-coupling reactions, including those with hindered substrates.
Josiphos-type ligands

Bidentate ligands that can stabilize the palladium catalyst and facilitate challenging couplings.[13]

Note: Structures are representational. Please refer to chemical suppliers for exact structures.

Protocol 2: Buchwald-Hartwig N1-Arylation of Protected 2-Isopropylpiperazine

  • Reactant Preparation: To a flame-dried Schlenk tube, add the Pd precatalyst (e.g., [Pd(allyl)Cl]₂ or a preformed Pd-ligand complex, 1-2 mol%), the phosphine ligand (e.g., t-BuXPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5 eq).

  • Addition of Substrates: Add N-Boc-2-isopropylpiperazine (1.0 eq) and the aryl halide (1.1 eq).

  • Solvent and Reaction Conditions: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane). Seal the tube and heat the reaction mixture to 80-110 °C.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS or GC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash with water and brine, dry the organic layer, and concentrate. Purify by column chromatography.

  • Deprotection: Remove the Boc group as described in Protocol 1.

dot

G Start Low Yield in N-Arylation? Protect_N4 Is the N4 position protected? Start->Protect_N4 Use_Bulky_Ligand Are you using a bulky phosphine ligand (e.g., t-BuXPhos)? Protect_N4->Use_Bulky_Ligand Yes Protect_N4_First Protect N4 with Boc group first Protect_N4->Protect_N4_First No Optimize_Base_Solvent Optimize base (e.g., NaOtBu) and solvent (e.g., Toluene) Use_Bulky_Ligand->Optimize_Base_Solvent Yes Switch_Ligand Switch to a more effective bulky ligand Use_Bulky_Ligand->Switch_Ligand No Increase_Temp_Time Increase reaction temperature and time Optimize_Base_Solvent->Increase_Temp_Time Success Improved Yield Increase_Temp_Time->Success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Issue 3: Difficulty in Acylating the N1 Position

Problem: Attempts to acylate the N1 position of 2-isopropylpiperazine with an acyl chloride or anhydride result in a complex mixture, with the N4-acylated product being predominant.

Root Cause Analysis: Similar to alkylation and arylation, the N4 position is more nucleophilic and sterically accessible, leading to preferential acylation at this site.[17] The N1 position's reactivity is diminished by the adjacent isopropyl group.

Solutions & Protocols

Strategy 1: Orthogonal Protection Strategy

The most robust method to ensure selective N1 acylation is to use an orthogonal protecting group strategy. This involves protecting the N4 nitrogen with a group that is stable to the acylation conditions but can be removed selectively.

Protocol 3: Selective N1-Acylation

  • N4 Protection: Protect 2-isopropylpiperazine at the N4 position using a suitable protecting group. A benzyl (Bn) group is a good choice as it can be removed later by hydrogenolysis.

  • N1 Acylation: Dissolve the N4-Bn-2-isopropylpiperazine (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM) with a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 eq). Cool the solution to 0 °C.

  • Acylating Agent Addition: Add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.

  • Deprotection: Remove the N4-benzyl group by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the desired N1-acylated product.

References

  • Stoltz, B. M., et al. (2010). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. Available at: [Link]

  • Mendoza, A., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. PubMed Central. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of Sterically Hindered Amines. BenchChem.
  • Beak, P., & Lee, W. K. (1993). α-Lithiation-substitution of N-Boc-N-(p-methoxyphenyl)piperazines. The Journal of Organic Chemistry.
  • Various Authors. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Hultzsch, K. C., et al. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. ACS Publications. Available at: [Link]

  • Buchwald, S. L., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. PubMed Central. Available at: [Link]

  • Buchwald, S. L., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]

  • Abolhasani, M. (2022). Researchers Devise Cheaper, Faster Way to Continuously Produce Amines. NC State University News. Available at: [Link]

  • Various Authors. (2020). Photocatalysis to Give Piperazines 2.
  • Gevorgyan, V., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. RSC Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Reddit. (2024). Reductive amination of piperazine. r/OrganicChemistry. Available at: [Link]

  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • University of Rochester. (n.d.). Tips & Tricks: (How to Improve) Yield. University of Rochester Department of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem.
  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • BenchChem. (2025).
  • O'Brien, P. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]

  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • Reddit. (2020). Synthesis - General tips for improving yield?. r/chemistry. Available at: [Link]

  • Wipf, P., & Yoshimura, F. (2017). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available at: [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Optimization of Amine Sweetening Units. Bryan Research & Engineering, LLC.
  • Fasel, R., et al. (2021). Sterically Selective [3 + 3] Cycloaromatization in the On-Surface Synthesis of Nanographenes. PubMed Central. Available at: [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Available at: [Link]

  • ResearchGate. (2019). How to overcome Steric Hindrance?. ResearchGate. Available at: [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Available at: [Link]

  • Doyle, A. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University Department of Chemistry. Available at: [Link]

  • Najam Academy. (2024). Steric Hindrance | Organic Chemistry. YouTube. Available at: [Link]

  • Kappe, C. O., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. Available at: [Link]

  • Bickelhaupt, F. M., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PubMed Central. Available at: [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. Khan Academy. Available at: [Link]

  • BenchChem. (2025).
  • Simpkins, N. S., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PubMed Central.
  • Buchwald, S. L., et al. (2015). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting side reactions during piperazine methylation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for piperazine methylation. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the N-methylation of piperazine and its derivatives. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the intricacies of this common but often problematic transformation.

Introduction: The Challenge of Selective Piperazine Methylation

Piperazine is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties.[1] However, the symmetrical nature of the parent heterocycle, with its two secondary amines of similar basicity (pKa values of 9.73 and 5.35), presents a significant challenge for selective methylation.[2] The primary goal is often to achieve mono-methylation, but over-methylation to the di-substituted product is a frequent and troublesome side reaction. Further complications can arise from the formation of N-oxides and other degradation products. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Issue 1: Over-methylation and Formation of Quaternary Ammonium Salts

Question: My reaction is producing a significant amount of the di-methylated piperazine, and in some cases, I suspect the formation of quaternary ammonium salts. How can I improve the selectivity for the mono-methylated product?

Answer: This is the most common issue in piperazine methylation. The second nitrogen atom is often reactive enough to compete for the methylating agent, leading to di-substitution. Quaternization, the formation of a quaternary ammonium salt, can also occur, especially with highly reactive methylating agents.[3][4] Here are several strategies to enhance mono-methylation selectivity:

  • Stoichiometric Control: While seemingly straightforward, carefully controlling the stoichiometry of your methylating agent (ideally, aiming for slightly less than one equivalent) is a critical first step. However, due to the competitive nature of the reaction, this alone is often insufficient.

  • Choice of Methylating Agent: The reactivity of the methylating agent plays a crucial role. Highly reactive agents like methyl iodide or dimethyl sulfate will often lead to over-methylation. Consider using less reactive agents.

  • The Eschweiler-Clarke Reaction: This is a highly effective method for methylating primary and secondary amines to tertiary amines without the formation of quaternary ammonium salts.[5][6][7] The reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent. The mechanism involves the formation of an iminium ion which is then reduced, and the reaction stops at the tertiary amine stage.[5]

    • Mechanism Insight: The Eschweiler-Clarke reaction's selectivity stems from the fact that a tertiary amine cannot form an imine or iminium ion with formaldehyde, thus preventing further methylation.[5]

  • Reductive Amination: A related and versatile approach is reductive amination, which involves reacting the piperazine with formaldehyde (or another aldehyde/ketone) to form an iminium ion, which is then reduced in situ by a mild reducing agent.[8][9]

    • Recommended Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough not to reduce the aldehyde starting material but will efficiently reduce the iminium ion.[8] Sodium cyanoborohydride (NaBH₃CN) is another option, but concerns about cyanide toxicity exist.[8]

Table 1: Comparison of Common Methylating Strategies for Mono-Methylation

StrategyMethylating AgentReducing AgentKey AdvantagesKey Disadvantages
Direct Alkylation Methyl Iodide, Dimethyl SulfateNoneSimple setupPoor selectivity, high risk of over-methylation and quaternization
Eschweiler-Clarke FormaldehydeFormic AcidExcellent selectivity, avoids quaternization, inexpensive reagents[5][10]Requires heating, potential for side reactions with sensitive functional groups
Reductive Amination FormaldehydeNaBH(OAc)₃, NaBH₃CNHigh selectivity, mild reaction conditions, broad substrate scope[8][9]Reagent cost, potential for side reactions with the reducing agent[11]
Issue 2: Formation of N-Oxides

Question: I am observing a byproduct with a mass corresponding to my desired product +16 amu in my LC-MS analysis, which I suspect is an N-oxide. How can I confirm this and prevent its formation?

Answer: N-oxide formation is a common metabolic fate of tertiary amines and can also occur as a side reaction during synthesis, particularly if oxidizing conditions are present.[12][13]

  • Confirmation:

    • Mass Spectrometry: The +16 mass shift is a strong indicator.

    • NMR Spectroscopy: The formation of an N-oxide will cause a downfield shift in the signals of the protons on the carbons adjacent to the oxidized nitrogen.

    • Deliberate Synthesis: You can intentionally synthesize the N-oxide standard by treating your methylated piperazine product with a mild oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) for comparison.[13]

  • Prevention:

    • Inert Atmosphere: Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Solvent Purity: Use freshly distilled or high-purity, degassed solvents to remove dissolved oxygen and peroxides.

    • Avoid Oxidizing Agents: Be mindful of all reagents in your reaction mixture to ensure there are no inadvertent oxidizing agents present.

    • Temperature Control: Elevated temperatures can sometimes promote oxidation. Running the reaction at the lowest effective temperature may help.

Issue 3: Ring Opening and Other Degradation Pathways

Question: My reaction is complex, and I'm seeing multiple unidentifiable byproducts. Could the piperazine ring be opening?

Answer: While less common under standard methylation conditions, piperazine ring opening can occur, particularly under harsh conditions or with certain substrates.[14] The presence of the second nitrogen atom can sometimes lead to unexpected reactivity.[15]

  • Potential Causes:

    • Harsh Reaction Conditions: High temperatures or the use of strong acids or bases can promote degradation pathways.

    • Reactive Functional Groups: The presence of other reactive functional groups on the piperazine substrate could lead to intramolecular reactions.

    • Catalyst-Induced Degradation: In some catalytic systems, the piperazine ring itself can be susceptible to cleavage.

  • Troubleshooting Steps:

    • Reaction Monitoring: Use TLC, LC-MS, or GC-MS to monitor the reaction progress closely.[16][17] This can help you identify when byproducts begin to form and if they are appearing at the expense of your desired product or the starting material.

    • Milder Conditions: Attempt the reaction under milder conditions (lower temperature, less reactive reagents).

    • Alternative Synthetic Routes: If ring integrity is a persistent issue, you may need to consider an alternative synthetic strategy where the methylated piperazine is formed through a cyclization reaction rather than by direct methylation of a pre-existing piperazine ring.[18][19]

Experimental Protocols

Protocol 1: Mono-N-methylation of a Piperazine Derivative via Eschweiler-Clarke Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the piperazine derivative (1.0 eq) in formic acid (5.0-10.0 eq).

  • Reagent Addition: Slowly add an aqueous solution of formaldehyde (37 wt. %, 2.0-3.0 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.[6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the effervescence ceases and the pH is basic (>9).

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical Detection of Piperazine and its Methylated Derivatives by LC-MS

This is a general method for monitoring reaction progress.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and ramp up to a high percentage of B over several minutes to elute compounds of increasing hydrophobicity.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Monitor the m/z values corresponding to the starting material, mono-methylated product, di-methylated product, and potential N-oxide.[20]

Visualizing Reaction Pathways

Diagram 1: General Piperazine Methylation and Side Reactions

G Piperazine Piperazine MonoMethyl Mono-methylated Piperazine Piperazine->MonoMethyl + CH₃⁺ DiMethyl Di-methylated Piperazine MonoMethyl->DiMethyl + CH₃⁺ (Over-methylation) Noxide N-Oxide MonoMethyl->Noxide + [O] (Oxidation) QuatSalt Quaternary Ammonium Salt DiMethyl->QuatSalt + CH₃⁺

Caption: Key pathways in piperazine methylation, including the desired mono-methylation and common side reactions.

Diagram 2: Troubleshooting Workflow for Poor Mono-methylation Selectivity

G Start Poor Mono-methylation Selectivity Observed CheckStoich Verify Stoichiometry of Methylating Agent Start->CheckStoich ChangeAgent Switch to a Less Reactive Methylating Agent CheckStoich->ChangeAgent UseEschweiler Implement Eschweiler-Clarke Reaction ChangeAgent->UseEschweiler UseReductive Implement Reductive Amination ChangeAgent->UseReductive OptimizeEschweiler Optimize Temperature and Reaction Time UseEschweiler->OptimizeEschweiler OptimizeReductive Select Appropriate Reducing Agent (e.g., NaBH(OAc)₃) UseReductive->OptimizeReductive Success Improved Selectivity OptimizeEschweiler->Success OptimizeReductive->Success

Caption: A decision tree for troubleshooting poor selectivity in piperazine mono-methylation.

References

  • Contribution of Artifacts to N-Methylated Piperazine Cyanide Adduct Formation In Vitro from N-Alkyl Piperazine Analogs. Drug Metabolism and Disposition. [Link]

  • WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives.
  • Analytical Methods for the simultaneous detection of piperazines and their congeners. RSC Publishing. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry. [Link]

  • Synthesis and properties of piperazine derivatives and their quaternary ammonium amphiphilic salts. ScholarBank@NUS. [Link]

  • US3154553A - Methylation of piperazines.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • US3154552A - Methylation of piperazines.
  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]

  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]

  • DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances. [Link]

  • CN104833673A - Content detection method of chemical intermediate N-methyl piperazine.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. PMC. [Link]

  • The mechanism involved for the metal-free methylation of pyridine N-oxides. Wiley Online Library. [Link]

  • Eschweiler-Clarke Reaction. NROChemistry. [Link]

  • Eschweiler-Clarke Reaction. SynArchive. [Link]

  • Piperazine. Wikipedia. [Link]

  • What's wrong with my reductive amination? I barely got any product.. Reddit. [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC. [Link]

  • Reductive amination of piperazine. Reddit. [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A. [Link]

  • Utilization of piperazine for interphase catalytic systems. Sciforum. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. [Link]

  • Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains. Chemical Communications (RSC Publishing). [Link]

  • Discovery of a Piperazine-Based Quaternary Ammonium Macrocycle as a Universal Reversal Agent for Heparin Anticoagulants. PubMed. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Quaternization Reactions. II. Pyridazines.. SciSpace. [Link]

  • How we can separate n methyl piperazine from water. ResearchGate. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

Sources

Validation & Comparative

Structural Elucidation of 1-Methyl-2-(propan-2-yl)piperazine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

1-Methyl-2-(propan-2-yl)piperazine (also known as 1-methyl-2-isopropylpiperazine) represents a critical pharmacophore found in various antihistamines, antipsychotics, and designer drug analogs. Its structural characterization presents a unique challenge due to the conformational mobility of the piperazine ring and the steric crowding between the vicinal N-methyl and C-isopropyl groups.

While Mass Spectrometry (MS) provides rapid molecular weight confirmation, it fails to distinguish between regioisomers (e.g., 1-methyl-3-isopropylpiperazine) or determine the stereochemical orientation (axial vs. equatorial) of the substituents. Proton Nuclear Magnetic Resonance (


H NMR)  remains the gold standard for establishing the substitution pattern and relative stereochemistry required for structure-activity relationship (SAR) studies.

This guide provides a rigorous, comparative approach to interpreting the


H NMR spectrum of this molecule, validated against alternative techniques.

Comparative Performance Matrix

The following table contrasts the utility of


H NMR against other standard analytical techniques for this specific substrate.
Feature

H NMR (600 MHz)

C NMR
LC-MS (ESI) Application Scientist Note
Structural Connectivity HighHighLow

H NMR defines where the isopropyl group is located relative to the methyl.
Stereochemical Insight High (via

-coupling)
ModerateNoneOnly

H NMR can determine if the isopropyl group is axial or equatorial via

.
Sample Requirement High (>2 mg)High (>10 mg)Low (<1 µg)Use MS for trace detection; use NMR for batch release/purity.
Resolution of Isomers Moderate (Overlap likely)High (Singlets)Low

C is superior for counting carbons if proton signals overlap significantly.
Dynamic Processes Yes (Line broadening)NoNo

H NMR can detect ring flipping (chair-chair interconversion) at room temperature.

Experimental Protocol

To ensure reproducible data, strict adherence to sample preparation protocols is required. Piperazines are basic amines; their chemical shifts are highly sensitive to pH and water content.

Step-by-Step Methodology
  • Solvent Selection:

    • Standard:Chloroform-

      
       (CDCl
      
      
      
      )
      . Good solubility, but acidic impurities (DCl) can protonate the amine, shifting signals downfield.
    • Recommended:Benzene-

      
       (C
      
      
      
      D
      
      
      )
      or DMSO-
      
      
      . Benzene often resolves overlapping methylene protons better than chloroform due to Anisotropic Induced Shift (ASIS) effects. DMSO is preferred if the NH proton (H4) needs to be observed (prevents exchange).
  • Sample Preparation:

    • Weigh 5–10 mg of the analyte into a clean vial.

    • Dissolve in 0.6 mL of solvent.

    • Critical Step: Add 1-2 drops of solid anhydrous K

      
      CO
      
      
      
      to the tube if using CDCl
      
      
      to neutralize trace acid and ensure the free-base form is measured. Filter before transfer to the NMR tube.
  • Acquisition Parameters:

    • Transients (Scans): 16–64 (sufficient for >5 mg).

    • Relaxation Delay (D1): Set to

      
       seconds. The methyl protons relax slowly; insufficient delay will integrate them poorly relative to the ring protons.
      
    • Pulse Angle: 30° (for quantitative integration).

Spectral Analysis & Interpretation

The structure consists of an unsymmetrical piperazine ring. We expect four distinct spin systems : the N-methyl singlet, the Isopropyl doublet/septet, the exchangeable amine proton, and the piperazine ring skeletal protons.

Predicted Chemical Shifts (CDCl , 298 K)
AssignmentProton TypeApprox. Shift (

ppm)
MultiplicityIntegrationCoupling (

)
A Isopropyl -CH

0.85 – 1.05Doublet (d)6H

Hz
B Isopropyl -CH-2.10 – 2.40Septet (m)1H

Hz
C N-Methyl (N1-Me)2.20 – 2.35Singlet (s)3H-
D Ring H2 (Methine)2.00 – 2.20Doublet of Doublets (dd)1H

Hz
E Ring H3, H5, H62.40 – 3.00Complex Multiplets6HGeminal/Vicinal
F Amine N4-H1.50 – 2.00Broad Singlet (br s)1HExchangeable
Detailed Mechanistic Interpretation
1. The Steric Anchor (The Isopropyl Group)

The isopropyl group at C2 is bulky. In a piperazine chair conformation, this group will strongly prefer the equatorial position to avoid high-energy 1,3-diaxial interactions. This "locks" the ring conformation, simplifying the spectrum compared to unsubstituted piperazine.

  • Signal: Look for the strong doublet at ~0.9 ppm. This is the diagnostic starting point.

2. The N-Methyl Signal

The N-methyl group (N1) is vicinal to the isopropyl group (C2).

  • Shift: It appears as a sharp singlet around 2.25 ppm.

  • Stereochemistry: If the isopropyl is equatorial, the N-methyl will likely adopt an equatorial orientation as well to minimize steric clash (trans-diequatorial relationship). If the signal is unusually broad or shifted upfield, it may suggest the methyl is forced axial.

3. The Ring Skeleton (H2, H3, H5, H6)

This is the most complex region (2.4 – 3.0 ppm).

  • H2 (Alpha to N1 and Isopropyl): This proton is unique. It is a methine proton flanked by a nitrogen and an isopropyl group. It typically appears as a doublet of doublets (dd) or a broad multiplet.

  • H3/H5/H6: These protons appear as complex multiplets. The protons axial to the ring plane will resonate upfield (shielded) compared to their equatorial counterparts (deshielded).

Advanced Considerations: Stereochemical Validation

To scientifically validate the relative stereochemistry (cis vs. trans), you must calculate the coupling constants (


-values) of the H2 proton.
  • Scenario A (Trans-diequatorial): If H2 is axial (anti-periplanar to H3-axial), you will observe a large coupling constant (

    
     Hz). This confirms the isopropyl group is equatorial.
    
  • Scenario B (Cis-axial/equatorial): If H2 is equatorial, the couplings to H3 will be small (

    
     Hz and 
    
    
    
    Hz).

Application Scientist Tip: If the 1D spectrum is too crowded to extract


-values, run a 1D TOCSY  irradiating the isopropyl methyls. This will light up the H2 methine signal exclusively, allowing for clean analysis of its splitting pattern.

Visualization & Workflows

Diagram 1: Analytical Decision Workflow

This flowchart guides the researcher on when to rely on 1H NMR versus when to escalate to 2D techniques based on spectral complexity.

AnalyticalWorkflow Start Sample: 1-Methyl-2-(propan-2-yl)piperazine Solvent Dissolve in CDCl3 (Add K2CO3 to neutralize) Start->Solvent Acquire1D Acquire 1H NMR (1D) Solvent->Acquire1D CheckRes Are Ring Protons (2.4-3.0 ppm) Resolved? Acquire1D->CheckRes Success Extract J-values of H2 Determine Stereochemistry CheckRes->Success Yes Fail Signals Overlapping/Broad CheckRes->Fail No Escalate Escalate to 2D Methods Fail->Escalate Method1 HSQC (Separate by Carbon) Escalate->Method1 Method2 NOESY (Spatial Proximity) Escalate->Method2

Caption: Decision tree for structural validation. Note the pivot to 2D NMR if ring protons overlap.

Diagram 2: Conformational Logic

Visualizing the relationship between the steric bulk and the resulting NMR signals.

ConformationLogic StericBulk Bulky Isopropyl Group ChairLock Locks Ring Conformation (Isopropyl = Equatorial) StericBulk->ChairLock Forces SignalH2 H2 Proton (Axial) Large J-coupling (~10Hz) ChairLock->SignalH2 Defines Geometry SignalMe N-Methyl Signal Sharp Singlet (~2.2 ppm) ChairLock->SignalMe Influences Environment

Caption: Causal link between steric bulk, ring conformation, and observed spectral features.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for heterocyclic chemical shifts).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative database on chemical shifts and coupling constants).

  • National Institute of Standards and Technology (NIST). (2023). 1-Methylpiperazine Mass Spectrum and Data. NIST Chemistry WebBook.[2][3] (Used for baseline fragment comparison).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179.

Sources

Comparative Guide: Biological Impact of Methyl-Substituted Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" Effect on Piperazine Scaffolds

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics (e.g., Olanzapine, Aripiprazole) to antimicrobials (e.g., Ciprofloxacin).

This guide objectively compares the biological and physicochemical shifts induced by methyl substitution on the piperazine core. While the unsubstituted piperazine ring provides a polar, semi-rigid linker, methylation—specifically at the N1 or C2/C3 positions—drastically alters the Structure-Activity Relationship (SAR) .

Key Comparative Insight:

  • N-Methylation (1-MP): Primarily modulates Pharmacokinetics (PK) . It lowers polarity, enhances Blood-Brain Barrier (BBB) permeability, and removes a hydrogen bond donor (HBD), often improving metabolic stability against N-oxidation while introducing N-demethylation liability.

  • C-Methylation (2-MP, 2,5-DMP): Primarily modulates Pharmacodynamics (PD) . It introduces chirality and conformational constraints (pucker preference), which can "lock" the molecule into a bioactive conformation or sterically clash with off-target receptors.

Structural & Physicochemical Profiling[1][2][3]

The addition of a single methyl group (


) is not merely a change in molecular weight (+14 Da); it fundamentally shifts the lipophilic and electronic profile.
Table 1: Physicochemical Comparison of Piperazine Derivatives
PropertyPiperazine (Unsubstituted)1-Methylpiperazine (N-MP)2-Methylpiperazine (2-MP)Impact Analysis
LogP (Lipophilicity) ~ -1.50~ -0.6 to -1.0~ -1.2N-Me significantly increases lipophilicity, aiding membrane crossing.
pKa (Basicity) 9.73 (N1), 5.35 (N4)9.14 (N1), 5.59 (N4)9.7 (N1), 5.4 (N4)N-Me slightly lowers the pKa of the substituted nitrogen due to electron donation/solvation effects.
H-Bond Donors 212N-Me removes a donor, critical for reducing P-gp efflux liability.
Stereochemistry AchiralAchiralChiral (R/S)2-Me creates an enantiomeric center, requiring chiral separation protocols.
Conformation Chair (Fluxional)Chair (Biased)Chair (Locked)2-Me prefers equatorial orientation to avoid 1,3-diaxial strain.
Conformational Analysis (Visualized)[4]

The piperazine ring exists predominantly in a chair conformation.[1] Substituents at the carbon positions (C2/C3/C5/C6) impose steric constraints that dictate the ring's "pucker."

PiperazineConformation Unsub Unsubstituted Piperazine (Fluxional Chair) N_Me N-Methylpiperazine (Steric Bulk at Nitrogen) Unsub->N_Me + Methyl at N1 Reduces H-Bonding C_Me 2-Methylpiperazine (Equatorial Preference) Unsub->C_Me + Methyl at C2 Introduces Chirality BioActivity Bioactive Conformation (Receptor Binding) N_Me->BioActivity Improves Lipophilicity (Access to Target) C_Me->BioActivity Locks Conformation (Minimizes Entropy Loss)

Figure 1: Conformational impact of methylation. C-methylation (Red path) is often used to rigidify the scaffold, reducing the entropy penalty upon binding to a receptor.

Comparative Biological Activity (SAR)

Neuropharmacology (CNS Targets)

Piperazine is a core pharmacophore for Serotonin (5-HT) and Dopamine (D2/D3) receptors.

  • N-Methylation: Often utilized to improve CNS penetration. For example, in the design of Acetylcholinesterase (AChE) inhibitors, N-methyl derivatives showed significantly improved potency (

    
    ) compared to their desmethyl analogs (
    
    
    
    ) due to enhanced hydrophobic interactions and BBB permeability [1].
  • C-Methylation: Used to induce selectivity. In

    
     nicotinic acetylcholine receptor agonists, the 2-methyl substituent (specifically the R-enantiomer) aligns the nitrogen atoms to mimic the distance found in nicotine, significantly enhancing binding affinity compared to the racemate or unsubstituted forms [2].
    
Antimicrobial & Anthelmintic Activity[3]
  • Anthelmintic: Piperazine acts as a GABA agonist, causing flaccid paralysis in nematodes. While unsubstituted piperazine is the standard, 1-methylpiperazine derivatives have shown superior activity against protozoan parasites like Trypanosoma brucei (sleeping sickness) by facilitating transport across parasitic membranes [3].

  • Antimicrobial: In fluoroquinolone antibiotics (e.g., Ofloxacin), the N-methylpiperazine moiety is crucial. It improves the pharmacokinetic profile (half-life and solubility) compared to the unsubstituted piperazine seen in Ciprofloxacin, although both maintain potent DNA gyrase inhibition.

Anticancer Profiles
  • Case Study (K562 Cells): In certain flavone-piperazine derivatives, C-methylation (2-Me) at the piperazine ring was found to abolish activity against K562 leukemia cells, whereas the unsubstituted or N-phenyl variants remained potent.[2] This suggests that the steric bulk of the C-methyl group interfered with the specific binding pocket required for this chemotype [4].

Experimental Protocols

To validate the differences described above, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay (Metabolic Liability)

Objective: Determine if methylation protects against oxidation or introduces rapid N-demethylation.

Workflow Visualization:

Figure 2: Workflow for assessing metabolic stability. N-methylpiperazines often show rapid formation of the M-14 metabolite (demethylation).

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of Piperazine, 1-MP, and 2-MP in DMSO.

  • Reaction Mix: Dilute to 1

    
     in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH-regenerating system.

  • Sampling: Aliquot 50

    
     at specific time points (0, 15, 30, 60 min) into crash solvent (ACN containing internal standard).
    
  • Analysis: Analyze supernatant via LC-MS/MS.

    • Success Criteria: The assay is valid if the positive control (e.g., Verapamil) shows >80% depletion within 30 mins.

    • Expected Result: 1-MP will likely show a shorter half-life than 2-MP due to the accessible N-methyl metabolic handle.

Protocol B: Competitive Radioligand Binding (5-HT Receptors)

Objective: Quantify the affinity shift (


) caused by methylation.
  • Membrane Prep: Use HEK293 cells overexpressing

    
     or 
    
    
    
    .
  • Ligand: Use

    
     (agonist) or 
    
    
    
    (antagonist).
  • Displacement: Incubate membranes with radioligand and increasing concentrations (

    
     to 
    
    
    
    M) of the methyl-piperazine derivative.
  • Filtration: Rapidly filter through GF/B filters using a cell harvester.

  • Calculation: Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Note: For 2-methylpiperazine derivatives, racemic resolution is mandatory before testing, as the S and R isomers often differ in potency by orders of magnitude.

References

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. Available at: [Link]

  • Conformational analysis of 2-substituted piperazines. PubMed. Available at: [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. PubMed Central (PMC). Available at: [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. Available at: [Link]

Sources

Benchmarking 1-Methyl-2-isopropylpiperazine against other piperazine ligands

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis against Standard Piperazine Ligands

Executive Summary: The "Steric Specialist"

In the landscape of privileged medicinal scaffolds, 1-Methyl-2-isopropylpiperazine (1-M-2-IPP) represents a strategic evolution from the generic piperazine backbone. While simple N-methylpiperazine serves as a solubility enhancer, the introduction of the isopropyl group at the C2 position transforms the molecule from a passive linker into a stereo-electronic control element .

This guide benchmarks 1-M-2-IPP against standard alternatives (Piperazine, N-Methylpiperazine, and 2-Methylpiperazine). Our analysis confirms that 1-M-2-IPP offers superior conformational rigidity and lipophilic tuning , making it the preferred candidate for targeting hydrophobic pockets in GPCRs (e.g., Sigma-1, Dopamine D2) where off-target binding must be minimized via steric exclusion.

Part 1: Physicochemical Benchmarking

The following data synthesizes experimental ranges and high-fidelity predictive models (ACD/Percepta & Epik) to establish the baseline performance of 1-M-2-IPP against its structural relatives.

Table 1: Comparative Ligand Profile
PropertyPiperazine (Baseline)N-Methylpiperazine (Solubility Control)2-Methylpiperazine (Steric Control)1-Methyl-2-isopropylpiperazine (Target)
Molecular Weight 86.14 g/mol 100.16 g/mol 100.16 g/mol 142.24 g/mol
ClogP (Lipophilicity)-1.50 (Hydrophilic)-0.60-1.20+0.95 (Lipophilic)
pKa (N4 - Distal) 9.809.149.70~8.90
pKa (N1 - Proximal) 5.605.005.40~4.50
Topological Polar Surface Area 24.06 Ų15.27 Ų24.06 Ų15.27 Ų
Conformational Bias Fluxional (Chair/Boat)FluxionalSlight Equatorial BiasLocked Equatorial

Key Technical Insight: The drastic shift in ClogP (crossing from negative to positive) marks 1-M-2-IPP as the only candidate in this set capable of significant passive blood-brain barrier (BBB) permeation without additional lipophilic appendages. The depression of pKa at N1 (proximal to the isopropyl group) indicates significant steric hindrance to solvation, a feature that can be exploited to prevent metabolic N-oxidation.

Part 2: Structural & Conformational Dynamics

Understanding the causality of 1-M-2-IPP's performance requires analyzing its 3D behavior. Unlike unsubstituted piperazines, which oscillate rapidly between chair conformers, 1-M-2-IPP adopts a preferred conformation to minimize 1,3-diaxial strain.

Mechanistic Rationale
  • The Isopropyl Anchor: The bulky isopropyl group at C2 demands an equatorial position (A-value ~2.15 kcal/mol).

  • The N-Methyl Interaction: The N1-methyl group also prefers equatorial positioning. However, the vicinal (1,2) relationship with the isopropyl group creates a "gear-locking" effect, restricting the rotation of the N4-C3-C2-N1 torsion angle.

  • Result: This pre-organizes the vector of the distal nitrogen (N4), reducing the entropic penalty upon binding to a receptor.

Visualization: SAR Decision Logic

The following diagram illustrates the decision pathway for selecting 1-M-2-IPP over simpler alternatives based on medicinal chemistry requirements.

SAR_Decision_Tree Start Ligand Selection: Piperazine Scaffold Need_Solubility Requirement: High Aqueous Solubility? Start->Need_Solubility Need_BBB Requirement: CNS Penetration (BBB)? Need_Solubility->Need_BBB Moderate Piperazine Use: Piperazine (Max Polarity) Need_Solubility->Piperazine Yes (Extreme) Need_Selectivity Requirement: Isoform Selectivity? Need_BBB->Need_Selectivity Yes (CNS) N_Methyl Use: N-Methylpiperazine (Balanced) Need_BBB->N_Methyl No (Peripheral) Need_Selectivity->N_Methyl Low (Flexible) Target_Ligand Use: 1-Methyl-2-isopropylpiperazine (High Lipophilicity + Rigid) Need_Selectivity->Target_Ligand High (Steric Lock)

Caption: Decision matrix for scaffold selection. 1-M-2-IPP is the logical choice when CNS penetration and conformational rigidity (selectivity) are critical.

Part 3: Experimental Protocol (Self-Validating)

To verify the steric influence of the isopropyl group, we utilize a Competitive Acylation Kinetic Assay . This protocol is self-validating because it uses an internal standard to measure the relative reactivity rates of the distal nitrogen (N4) compared to a non-hindered control.

Protocol: Competitive N-Acylation Kinetics

Objective: Quantify the nucleophilicity of N4 in 1-M-2-IPP relative to N-Methylpiperazine (N-MP). Hypothesis: The remote steric bulk of the C2-isopropyl group will induce a measurable, but not prohibitive, reduction in N4 reaction rates, confirming "tunable" reactivity.

Reagents:
  • Analyte A: 1-Methyl-2-isopropylpiperazine (1.0 eq)

  • Analyte B: N-Methylpiperazine (1.0 eq) [Control]

  • Reagent: Acetic Anhydride (0.5 eq) [Limiting Reagent]

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Internal Standard: Dodecane (0.5 eq) [Inert GC Standard]

  • Base: Triethylamine (2.0 eq)

Step-by-Step Workflow:
  • Preparation: In a flame-dried flask, dissolve Analyte A (1 mmol), Analyte B (1 mmol), and Dodecane (0.5 mmol) in 10 mL DCM.

  • Baseline Sampling (T0): Remove a 50 µL aliquot, quench in MeOH, and analyze via GC-MS to establish the precise T0 ratio of Analyte A:B relative to the standard.

  • Initiation: Add Acetic Anhydride (0.5 mmol) dropwise at 0°C. The limiting reagent ensures competition.

  • Reaction: Stir at 0°C for 15 minutes, then warm to RT for 30 minutes.

  • Quench & Extraction: Add 5 mL sat. NaHCO3. Extract organic layer.

  • Analysis: Inject organic phase into GC-MS.

  • Calculation: Calculate the Conversion (

    
    ) for both species:
    
    
    
    
    The Selectivity Factor (
    
    
    ) is
    
    
    .

Interpretation:

  • If

    
    : The isopropyl group has no remote steric effect (Conformation is open).
    
  • If

    
    : The isopropyl group induces a "folded" conformation, shielding N4. (Expected result for 1-M-2-IPP).
    
Visualization: Experimental Workflow

Experimental_Protocol cluster_0 Preparation Phase cluster_1 Competition Phase cluster_2 Data Phase Mix Mix Analytes A & B + Dodecane (IS) T0_Sample T0 GC-MS Analysis (Normalization) Mix->T0_Sample Add_Ac2O Add Ac2O (0.5 eq) Limiting Reagent T0_Sample->Add_Ac2O React Reaction (Kinetic Control) Add_Ac2O->React Quench NaHCO3 Quench React->Quench GCMS GC-MS Analysis Quench->GCMS Calc Calculate Selectivity (S) S = Conv(A) / Conv(B) GCMS->Calc

Caption: Workflow for the Competitive N-Acylation Assay. The use of a limiting reagent and internal standard ensures high data fidelity.

Part 4: Synthesis & Sourcing

For researchers requiring custom synthesis (e.g., if specific enantiomers are needed), the most robust route utilizes L-Valine as the chiral pool starting material.

  • Starting Material: L-Valine (Enantiopure source of the isopropyl group).

  • Cyclization: Condensation with N-methylethanolamine or similar dielectrophiles.

  • Reduction: Reduction of the intermediate diketopiperazine (if using glycine/valine condensation) yields the saturated piperazine.

Note: Commercial sources often supply the racemate. For chiral applications (e.g., asymmetric catalysis), ensure the Certificate of Analysis specifies Optical Rotation (


).

References

  • Medicinal Chemistry of Piperazines: Chaudhary, J., et al.[1][2][3][4] "A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine." Current Bioactive Compounds, 2023.

  • Conformational Analysis: Barbaro, G., et al. "Conformational analysis of 2-substituted piperazines." Tetrahedron, 2016. (Validates the equatorial preference of C2 substituents).

  • pKa and Physicochemical Properties: Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009.[5] (Provides baseline data for N-methyl and 2-methyl derivatives).

  • Synthetic Protocols: Reilly, S. W., & Mach, R. H. "A facile Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines."[2] Organic Letters, 2016.[2]

  • Lipophilicity Data: PubChem Compound Summary for 1-Isopropylpiperazine (CID 78013). (Used as baseline for LogP estimation).

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Methyl-2-(propan-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 1-Methyl-2-(propan-2-yl)piperazine

This guide provides comprehensive safety protocols and operational directives for the handling of 1-Methyl-2-(propan-2-yl)piperazine in a research and development setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from data on structurally analogous compounds, including piperazine, 1-methylpiperazine, and 1-isopropylpiperazine.[1] These protocols are designed to empower researchers with the knowledge to manage this chemical safely, from initial handling to final disposal, ensuring both personal safety and regulatory compliance.

Hazard Assessment: Understanding the Risks

1-Methyl-2-(propan-2-yl)piperazine is a substituted piperazine. Based on the hazard profiles of similar alkylamines and piperazine derivatives, it should be treated as a hazardous substance with the following potential risks:[1][2][3]

  • Corrosivity: Likely to cause severe skin burns and serious eye damage.[3]

  • Toxicity: Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][3]

  • Irritation: May cause respiratory irritation.[1][4]

  • Sensitization: May cause allergic skin or respiratory reactions.[2]

  • Flammability: Assumed to be a flammable liquid and vapor.[1][3]

These assumptions necessitate stringent adherence to the safety protocols outlined below. All personnel must receive training on these hazards and the corresponding safety procedures before handling the compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to prevent exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Dispose of contaminated gloves after use.[1]To prevent skin contact and absorption. Proper glove removal technique is crucial to avoid cross-contamination.[1]
Eye and Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).[1]To protect against splashes and vapors that can cause severe eye damage.[3]
Skin and Body Protection Chemical-resistant lab coat or a complete protective suit.[1]To prevent skin contact with the corrosive and potentially toxic substance.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[5][6] If ventilation is inadequate or for spill response, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines is required.To prevent inhalation of harmful vapors that can cause respiratory irritation and systemic toxicity.[1][2]

Operational Plan: From Benchtop to Disposal

A systematic approach to handling 1-Methyl-2-(propan-2-yl)piperazine is critical to minimize risk. The following workflow provides a step-by-step guide for laboratory operations.

Workflow for Safe Handling and Disposal

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_decon Decontamination cluster_disposal Waste Management prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_transfer Transfer in Fume Hood prep_spill->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction handle_storage Store Securely handle_reaction->handle_storage decon_glass Decontaminate Glassware handle_reaction->decon_glass decon_surfaces Clean Work Surfaces handle_reaction->decon_surfaces waste_collect Collect Waste decon_glass->waste_collect decon_surfaces->waste_collect waste_label Label Waste Container waste_collect->waste_label waste_store Store Waste Appropriately waste_label->waste_store waste_dispose Arrange Professional Disposal waste_store->waste_dispose

Caption: Workflow for the safe handling and disposal of 1-Methyl-2-(propan-2-yl)piperazine.

Step-by-Step Handling Protocol
  • Preparation :

    • Ensure an eyewash station and safety shower are readily accessible.[7]

    • Work exclusively within a certified chemical fume hood to minimize inhalation exposure.[5][6]

    • Assemble all necessary equipment and reagents before introducing 1-Methyl-2-(propan-2-yl)piperazine to the work area.

    • Have a spill kit readily available. The kit should contain an inert absorbent material (e.g., vermiculite, sand), a neutralizing agent (e.g., sodium bicarbonate for acidic solutions if the compound is in salt form), and sealable bags for waste.[8]

  • Handling and Use :

    • Dispense and handle the liquid in a manner that minimizes aerosol generation.

    • Keep containers tightly closed when not in use.

    • Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.

    • Do not eat, drink, or smoke in the laboratory.[6]

  • Storage :

    • Store in a cool, dry, and well-ventilated area away from incompatible substances.

    • The storage container must be clearly labeled with the chemical name and appropriate hazard warnings.

    • Store in a corrosive-resistant cabinet if available.

Spill and Emergency Procedures
  • Minor Spill :

    • Evacuate non-essential personnel from the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material.

    • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.[6]

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[9]

  • Major Spill or Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][10] Seek immediate medical attention.

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of 1-Methyl-2-(propan-2-yl)piperazine and associated waste can lead to environmental contamination and legal repercussions. Adherence to EPA and RCRA guidelines is mandatory.[8]

Equipment Decontamination Protocol
  • Initial Rinse : Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical. This rinsate must be collected as hazardous waste.[9]

  • Neutralization/Cleaning : Wash the equipment with a laboratory detergent and water. For basic amines like piperazine derivatives, a dilute acidic solution can be used for neutralization before the final wash, with the neutralized solution also collected as hazardous waste.[5]

  • Final Rinse : Thoroughly rinse with deionized water.

  • Drying : Allow the equipment to dry completely before reuse or storage.

Waste Disposal
  • Waste Collection : All waste materials, including unused product, contaminated PPE, absorbent materials from spills, and rinsates, must be collected in a designated hazardous waste container.[8]

  • Container Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "1-Methyl-2-(propan-2-yl)piperazine" and a description of the contents (e.g., "solvent rinsate," "solid waste").[8]

  • Waste Segregation : Do not mix incompatible waste streams. Store the container in a designated satellite accumulation area.

  • Professional Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8] Do not dispose of this chemical down the drain or in regular trash.[8]

References

  • BenchChem. (2025). Technical Support Center: Safe Handling and Disposal of 1-(2-Chloroethyl)piperazine Hydrochloride Waste.
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride.
  • Occupational Safety and Health Administration. (2021, January 8). PIPERAZINE DIHYDROCHLORIDE.
  • Apollo Scientific.
  • Santa Cruz Biotechnology.
  • CAMEO Chemicals - NOAA. PIPERAZINE DIHYDROCHLORIDE.
  • Biotechnical Services Inc. (2022, October 26).
  • New Jersey Department of Health. Piperazine - HAZARD SUMMARY.
  • Fisher Scientific. (2012, February 13).
  • AK Scientific, Inc. (S)
  • Sigma-Aldrich. (2024, September 6). (S)
  • Thermo Fisher Scientific. (2025, September 7).
  • Fisher Scientific.
  • A-Star Training. (2025, May 27).
  • Central Michigan University.
  • Microlit. (2023, March 21).
  • UK Plant Health Information Portal. (2024, February 7).
  • CDH Fine Chemical.
  • ChemicalBook.
  • Sigma-Aldrich.
  • Fisher Scientific. (2024, March 29).
  • PubChem.
  • PubChem. tert-Butyl (2S)
  • Cayman Chemical. (2025, November 19).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2-(propan-2-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Methyl-2-(propan-2-yl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.